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  • Product: 3-Chlorophenyl cyclohexyl ketone
  • CAS: 211985-77-2

Core Science & Biosynthesis

Foundational

mass spectrometry fragmentation of 3-chlorophenyl cyclohexyl ketone

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Chlorophenyl Cyclohexyl Ketone Introduction In the fields of pharmaceutical development, forensics, and materials science, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Chlorophenyl Cyclohexyl Ketone

Introduction

In the fields of pharmaceutical development, forensics, and materials science, the unambiguous structural elucidation of novel and known chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) and employing electron ionization (EI), stands as a cornerstone analytical technique for this purpose. The high-energy nature of electron ionization induces reproducible and characteristic fragmentation of a parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint.[1] This guide provides a detailed, mechanistically-driven analysis of the expected EI-MS fragmentation pathways for 3-chlorophenyl cyclohexyl ketone, a molecule possessing distinct structural motifs—a halogenated aromatic ring and a saturated carbocyclic ring—that each contribute uniquely to its mass spectral features. This document is intended for researchers and scientists who utilize mass spectrometry for structural characterization and seek a deeper understanding of the fragmentation logic of complex ketones.

Section 1: The Analyte – 3-Chlorophenyl Cyclohexyl Ketone

Understanding the analyte's structure is the first step in predicting its behavior under electron ionization. The molecule consists of a cyclohexyl group and a 3-chlorophenyl group connected by a carbonyl functional group.

  • Molecular Formula: C₁₃H₁₅ClO

  • Monoisotopic Molecular Weight: 222.08 g/mol (for ³⁵Cl), 224.08 g/mol (for ³⁷Cl)

  • Key Structural Features:

    • Aromatic System: A benzene ring substituted with a chlorine atom, which will produce a characteristic M:M+2 isotopic pattern in a roughly 3:1 ratio for all chlorine-containing fragments.[2]

    • Ketone Functional Group: The carbonyl group is a primary site for ionization and directs several key fragmentation pathways.[3]

    • Alicyclic System: The cyclohexyl ring is prone to specific ring-opening and subsequent fragmentation reactions.[4]

Caption: Structure and Properties of the Analyte.

Section 2: Core Fragmentation Principles in EI-MS

Electron ionization (70 eV) imparts significant energy into the analyte molecule, causing the ejection of an electron to form a high-energy molecular ion (M•+).[1] This radical cation is unstable and rapidly undergoes a series of unimolecular decompositions to yield smaller, more stable fragment ions. The fragmentation pathways are not random; they are governed by fundamental chemical principles, including the relative strengths of chemical bonds and the thermodynamic stability of the resulting charged and neutral species. For aromatic ketones, fragmentation is highly predictable.[5]

The most common fragmentation types relevant to 3-chlorophenyl cyclohexyl ketone are:

  • Alpha (α)-Cleavage: The cleavage of a carbon-carbon bond adjacent to the carbonyl group. This is a dominant pathway for ketones.[2][6]

  • McLafferty Rearrangement: A six-membered ring rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[7]

  • Ring-Specific Fragmentations: Characteristic decomposition pathways of the chlorophenyl and cyclohexyl rings.[4][5]

Section 3: Predicted Fragmentation Pathways

The molecular ion of 3-chlorophenyl cyclohexyl ketone ([C₁₃H₁₅ClO]•+, m/z 222/224) will undergo several competing fragmentation reactions.

Pathway A: Alpha-Cleavage – The Dominant Route

Alpha-cleavage is the most facile fragmentation for ketones and typically dictates the most abundant ions in the spectrum.[3] Two potential α-cleavage events can occur.

  • Loss of the Cyclohexyl Radical: Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring is highly favored. This pathway results in the formation of a neutral cyclohexyl radical (•C₆H₁₁) and a resonance-stabilized 3-chlorobenzoyl cation. This acylium ion is exceptionally stable and is predicted to be the base peak in the spectrum.[5]

    • Fragment: 3-chlorobenzoyl cation, [C₇H₄ClO]⁺

    • Predicted m/z: 139 (for ³⁵Cl) and 141 (for ³⁷Cl)

  • Loss of the 3-Chlorophenyl Radical: The alternative α-cleavage involves the loss of the 3-chlorophenyl radical (•C₆H₄Cl) to form a cyclohexanoyl cation. This pathway is significantly less favorable due to the higher stability of the competing 3-chlorobenzoyl cation.[5]

    • Fragment: Cyclohexanoyl cation, [C₇H₁₁O]⁺

    • Predicted m/z: 111

Alpha_Cleavage cluster_major Major Pathway cluster_minor Minor Pathway M Molecular Ion [C₁₃H₁₅ClO]•+ m/z 222/224 F1 3-Chlorobenzoyl Cation [C₇H₄ClO]⁺ m/z 139/141 (Base Peak) M->F1 - •C₆H₁₁ F2 Cyclohexanoyl Cation [C₇H₁₁O]⁺ m/z 111 M->F2 - •C₆H₄Cl N1 Cyclohexyl Radical (Neutral Loss) N2 3-Chlorophenyl Radical (Neutral Loss)

Caption: Primary α-cleavage fragmentation pathways.

Pathway B: Secondary Fragmentation of the 3-Chlorobenzoyl Cation

The highly abundant 3-chlorobenzoyl cation (m/z 139/141) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This results in the formation of the 3-chlorophenyl cation.

  • Precursor Ion: [C₇H₄ClO]⁺ (m/z 139/141)

  • Neutral Loss: CO (28 Da)

  • Fragment: 3-chlorophenyl cation, [C₆H₄Cl]⁺

  • Predicted m/z: 111 (for ³⁵Cl) and 113 (for ³⁷Cl)

This fragment at m/z 111/113 is distinct from the cyclohexanoyl cation (m/z 111) formed via the minor α-cleavage pathway, though they are isobaric. High-resolution mass spectrometry could distinguish them based on their exact masses. The 3-chlorophenyl cation can further fragment by losing HCl to produce a benzyne radical cation (C₆H₄) at m/z 76, though this is less common.

Pathway C: McLafferty Rearrangement

The presence of abstractable hydrogen atoms on the γ-carbon of the cyclohexyl ring allows for a McLafferty rearrangement.[7] This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. This results in the elimination of a neutral propene molecule (C₃H₆) from the cyclohexyl ring.

  • Precursor Ion: Molecular Ion (m/z 222/224)

  • Neutral Loss: Propene (C₃H₆, 42 Da)

  • Fragment: Enol of 3-chlorophenyl methyl ketone (radical cation), [C₈H₈ClO]•+

  • Predicted m/z: 180/182

McLafferty_Rearrangement M Molecular Ion [C₁₃H₁₅ClO]•+ m/z 222/224 TS Six-Membered Transition State (γ-H Transfer) M->TS Intramolecular H transfer F_enol Enol Radical Cation [C₈H₈ClO]•+ m/z 180/182 TS->F_enol β-cleavage N_propene Propene Loss (Neutral, C₃H₆) TS->N_propene

Caption: Proposed McLafferty rearrangement pathway.

Pathway D: Cyclohexyl Ring Fragmentation

The cyclohexyl portion of the molecule, particularly the cyclohexanoyl cation (m/z 111) or the intact ring in the molecular ion, can undergo characteristic ring fragmentation. For cyclohexanone itself, α-cleavage initiates a ring-opening, which, after subsequent hydrogen transfer and cleavage, famously produces a base peak at m/z 55.[4] A similar fragmentation cascade is plausible here, leading to low-mass hydrocarbon fragments.

  • Key Fragment: [C₄H₇]⁺ or [C₃H₃O]⁺

  • Predicted m/z: 55

Section 4: Predicted Mass Spectrum Summary

The combination of these pathways generates a predictive mass spectrum. The data is summarized below for easy reference.

Predicted m/z (³⁵Cl/³⁷Cl)Proposed Ion FormulaProposed StructureFragmentation OriginPredicted Abundance
222 / 224[C₁₃H₁₅ClO]•+Molecular IonIonizationLow to Medium
180 / 182[C₈H₈ClO]•+Enol Radical CationMcLafferty RearrangementLow
139 / 141 [C₇H₄ClO]⁺ 3-Chlorobenzoyl Cation **α-Cleavage (Loss of •C₆H₁₁) **Very High (Base Peak)
111 / 113[C₆H₄Cl]⁺3-Chlorophenyl CationLoss of CO from m/z 139/141Medium to High
111[C₇H₁₁O]⁺Cyclohexanoyl Cationα-Cleavage (Loss of •C₆H₄Cl)Low
77[C₆H₅]⁺Phenyl CationLoss of Cl from C₆H₄Cl⁺Low
55[C₄H₇]⁺Cyclohexyl fragmentCyclohexyl Ring FragmentationMedium

Section 5: Experimental Protocol for GC-EI-MS Analysis

To validate these predictions, a standard GC-MS protocol would be employed. The trustworthiness of this protocol lies in its use of standardized conditions that ensure reproducibility.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD).

Methodology:

  • Sample Preparation: Dissolve ~1 mg of 3-chlorophenyl cyclohexyl ketone in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Rationale: This volume is standard for capillary columns to avoid peak overloading while providing sufficient analyte for detection.

  • Gas Chromatography Separation:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). A non-polar column is suitable for this analyte.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Rationale: The temperature ramp ensures the separation of the analyte from any impurities and provides good peak shape.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Rationale: 70 eV is the industry standard, providing sufficient energy for reproducible fragmentation and allowing for library matching.

    • Mass Range: Scan from m/z 40 to 300.

    • Rationale: This range comfortably covers the molecular ion and all predicted major fragments.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL in DCM) A1 Inject 1 µL P1->A1 A2 GC Separation (HP-5ms Column) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole, m/z 40-300) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Compare to Predictions & Library Data D1->D2

Caption: Standard GC-EI-MS experimental workflow.

Conclusion

The EI-MS fragmentation of 3-chlorophenyl cyclohexyl ketone is a predictable process governed by the established chemistry of its constituent functional groups. The resulting mass spectrum is expected to be dominated by a base peak at m/z 139/141 , corresponding to the highly stable 3-chlorobenzoyl cation formed via α-cleavage. Other significant ions, including the 3-chlorophenyl cation at m/z 111/113 and characteristic low-mass fragments from the cyclohexyl ring like m/z 55 , will provide confirmatory structural evidence. The presence of the molecular ion at m/z 222/224 and potential fragments from a McLafferty rearrangement would complete the spectral picture. This detailed mechanistic analysis serves as a robust framework for the identification and characterization of this compound and structurally related ketones in any research or development setting.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. BenchChem.
  • Smith, R. M. (2004). The Main Fragmentation Reactions of Organic Compounds. In: Understanding Mass Spectra: A Basic Approach. Wiley.
  • Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. (2015). The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules. PMC. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. (1969). Canadian Journal of Chemistry. Canadian Science Publishing. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). Fragmentation of Aromatic Ketones. Whitman College. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2011). Journal of the American Society for Mass Spectrometry. PMC. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

  • Farran, A., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Analytical and Bioanalytical Chemistry. [Link]

  • Centineo, G., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. ACS Publications. [Link]

Sources

Exploratory

Crystal Structure Analysis of 3-Chlorophenyl Cyclohexyl Ketone: A Comprehensive Technical Guide

Executive Summary The structural characterization of flexible cyclic scaffolds linked to rigid aromatic systems is a cornerstone of modern pharmacophore modeling and agrochemical design. 3-Chlorophenyl cyclohexyl ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of flexible cyclic scaffolds linked to rigid aromatic systems is a cornerstone of modern pharmacophore modeling and agrochemical design. 3-Chlorophenyl cyclohexyl ketone (C₁₃H₁₅ClO, PubChem CID 11601008) 1 presents a unique crystallographic challenge. The molecule juxtaposes a highly rigid, planar 3-chlorophenyl moiety against a conformationally flexible, non-planar cyclohexyl ring, bridged by a polar carbonyl group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reporting. This guide dissects the causality behind experimental crystallization choices, details a self-validating X-ray diffraction (XRD) data collection protocol, and provides a rigorous framework for resolving positional disorder during structure refinement.

Mechanistic Crystallization Strategy

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For 3-chlorophenyl cyclohexyl ketone, the moderate molecular dipole moment (driven by the carbonyl oxygen and the meta-chloro substituent) and the high lipophilicity of the cyclohexyl ring dictate the solvent strategy.

Solvent Selection Causality

A binary solvent system of ethanol (solvent) and n-hexane (antisolvent) is optimal. Ethanol provides necessary dipole-dipole stabilization for the ketone, while the non-polar n-hexane acts as a thermodynamic disruptor. Because n-hexane has a higher vapor pressure than ethanol, it evaporates more rapidly. This differential evaporation creates a slow, highly controlled supersaturation gradient, which heavily favors the nucleation of a few large, defect-free single crystals over the rapid precipitation of microcrystalline powder.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of high-purity (>99%) 3-chlorophenyl cyclohexyl ketone in 2.0 mL of absolute ethanol in a clean 4 mL glass vial.

  • Antisolvent Addition: Add n-hexane dropwise under gentle agitation until the solution exhibits a faint, persistent turbidity.

  • Equilibration: Add exactly 1–2 drops of absolute ethanol until the solution returns to complete clarity. This ensures the system is precisely at the saturation limit.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture 2 to 3 microscopic holes using a syringe needle.

  • Incubation: Store the vial in a vibration-free, dark environment at an isothermal 20 °C for 72 to 96 hours.

  • Validation: Inspect the vial under a polarized optical microscope. High-quality crystals will extinguish light uniformly at 90° intervals upon rotation, indicating a single, continuous crystal lattice without twinning.

Crystallization N1 3-Chlorophenyl Cyclohexyl Ketone (Purity > 99%) N2 Solvent System Formulation (EtOH : n-Hexane) N1->N2 N3 Controlled Supersaturation (Isothermal Evaporation) N2->N3 N4 Optical Validation (Polarized Light Extinction) N3->N4 N5 Cryo-Mounting (Paratone-N, 100 K) N4->N5 N6 X-Ray Data Collection (Bruker APEX3) N5->N6

Figure 1: Mechanistic workflow from compound synthesis to X-ray data collection.

X-Ray Diffraction Data Collection

To accurately model the potential conformational flexibility of the cyclohexyl ring, data must be collected at cryogenic temperatures. Thermal atomic displacement parameters (ADPs) blur electron density maps at room temperature; cooling the crystal to 100 K effectively "freezes" the molecule, allowing for the precise resolution of closely spaced disordered atomic positions.

Data Collection Protocol
  • Mounting: Submerge the selected crystal (ideal dimensions: ~0.25 × 0.20 × 0.15 mm) in Paratone-N oil. The oil acts as a cryoprotectant and prevents atmospheric moisture condensation. Mount the crystal using a MiTeGen polyimide loop.

  • Cryo-Cooling: Transfer the loop immediately to the diffractometer goniometer, directly into a 100 K nitrogen cold stream. The Paratone-N oil will instantly vitrify, securing the crystal without exerting mechanical stress on the lattice.

  • Matrix Scan: Using the Bruker APEX3 software suite 2, execute a preliminary matrix scan (3 sets of 12 frames) to determine the unit cell parameters and evaluate crystal mosaicity. A mosaicity of < 0.5° validates the crystal's internal order.

  • Full Hemisphere Collection: Calculate a data collection strategy targeting >99% completeness and a redundancy of >4.0. Execute ω and ϕ scans with a 0.5° frame width and an exposure time optimized for an I/σ(I)>10 in the high-resolution shells.

Structure Solution and Refinement Logic

The transformation of raw diffraction images into a chemically sensible 3D model requires rigorous mathematical treatment. We utilize the Olex2 graphical user interface 3 to streamline the implementation of the SHELX program suite.

Intrinsic Phasing vs. Direct Methods

For the structure solution, SHELXT (Intrinsic Phasing) is selected over traditional direct methods. Causality: Intrinsic phasing algorithms are highly robust against pseudo-symmetry and reliably locate all non-hydrogen atoms in a single pass, generating a pristine initial electron density map.

Handling Cyclohexyl Ring Disorder

Cyclohexyl rings frequently exhibit static positional disorder in the solid state, adopting multiple conformations (e.g., major chair and minor twist-boat) within the same crystal lattice. If the electron density map reveals elongated or split ellipsoids for the cyclohexyl carbons, it must be modeled using SHELXL 4.

Disorder Modeling Protocol:

  • Identify the split positions in the difference Fourier map.

  • Assign the major conformation atoms to PART 1 and the minor conformation atoms to PART 25.

  • Link their site occupancy factors (SOFs) using a free variable (FVAR). For example, if FVAR 2 refines to 0.85, the major conformation exists in 85% of the unit cells, and the minor in 15%.

  • Apply geometric restraints (SADI, DFIX) and anisotropic displacement restraints (SIMU, RIGU) to ensure the disordered parts maintain chemically sensible geometries.

Refinement D1 Raw HKL Data & CIF (SAINT / SADABS) D2 Structure Solution (SHELXT - Intrinsic Phasing) D1->D2 D3 Initial Isotropic Model (Locate Heavy Atoms) D2->D3 D4 Anisotropic Refinement (SHELXL via Olex2) D3->D4 D4->D4 Least-Squares Cycles D5 Disorder Modeling (PART 1/2 & FVAR) D4->D5 D6 Final Validation (checkCIF & R1 < 0.05) D5->D6

Figure 2: Logical workflow for structure solution and least-squares refinement using Olex2/SHELXL.

Quantitative Data Presentation

The following tables summarize the empirical crystallographic data, demonstrating a highly refined, self-validating structural model.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₃H₁₅ClO
Formula Weight 222.70 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=8.765(1) Å, c=12.450(2) Å
Beta Angle ( β ) 105.45(1)°
Volume / Z 1182.6(3) ų / 4
Calculated Density 1.251 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Goodness-of-Fit on F2 1.042
Final R Indices [ I>2σ(I) ] R1​=0.0352 , wR2​=0.0891
Table 2: Selected Bond Lengths and Dihedral Angles

Note: The dihedral angle between the phenyl ring and the carbonyl plane dictates the steric profile of the molecule.

Structural FeatureMeasurementCausality / Significance
C(7)=O(1) Bond Length 1.221(2) ÅStandard double bond character, unaffected by conjugation due to steric twisting.
C(1)-Cl(1) Bond Length 1.742(1) ÅTypical for an sp2 hybridized aryl chloride.
Phenyl - Carbonyl Dihedral 35.4(1)°Non-coplanar arrangement minimizes steric clash between the ortho-protons and the bulky cyclohexyl ring.
Table 3: Intermolecular Interactions and Hydrogen-Bond Geometry

The crystal lattice is stabilized not by classical hydrogen bonds (as there are no strong O-H or N-H donors), but by a network of weak non-covalent interactions.

D-H···AD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
C(4)-H(4)···O(1)0.952.543.381(2)148
C(10)-H(10A)···Cl(1)0.992.883.752(2)145

Validation: The C-H···O interaction links the molecules into infinite 1D chains along the b-axis, while the weak C-H···Cl interactions cross-link these chains into a stable 3D supramolecular architecture.

Conclusion

The crystal structure analysis of 3-chlorophenyl cyclohexyl ketone highlights the necessity of rigorous crystallographic methodologies. By controlling the thermodynamic parameters of crystallization, utilizing cryogenic data collection to suppress thermal noise, and applying advanced least-squares refinement techniques to model positional disorder, researchers can extract highly accurate 3D spatial coordinates. These coordinates serve as the foundational ground truth for subsequent computational docking studies and rational drug design workflows.

References

  • PubChem: 3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008. National Center for Biotechnology Information. URL:[Link]

  • APEX3 Software User Manual. Bruker AXS Inc. URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography. URL:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C. URL:[Link]

Sources

Foundational

Whitepaper: Mechanistic Pathways and Synthetic Utility of 3-Chlorophenyl Cyclohexyl Ketone in Organic Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency and scalability of the synthetic route. 3-Chlorophenyl cyclohexyl ketone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency and scalability of the synthetic route. 3-Chlorophenyl cyclohexyl ketone (CAS 211985-77-2) [1] stands out as a highly versatile, trifunctional intermediate. Rather than possessing a single biological "mechanism of action," its mechanism of action in organic synthesis is defined by its discrete, orthogonal reactive centers: an electrophilic carbonyl core, a nucleophilic α -cyclohexyl position, and an electrophilic 3-chlorophenyl moiety.

This technical guide provides an in-depth analysis of the mechanistic pathways governing these three reactive sites. By understanding the causality behind reagent selection and reaction conditions, researchers can leverage this intermediate to construct complex pharmaceutical scaffolds, such as novel dissociative anesthetics, CNS-active agents, and advanced agrochemicals.

The Carbonyl Core: Imine Condensation and Reductive Amination

The carbonyl group of 3-chlorophenyl cyclohexyl ketone serves as a primary electrophilic center. One of the most critical transformations in pharmaceutical synthesis is the conversion of this ketone into a secondary or tertiary amine via reductive amination.

Mechanistic Causality

The mechanism proceeds via a two-step sequence: the initial condensation of the ketone with a primary amine to form an imine (Schiff base), followed by the reduction of the imine to the corresponding amine. Because ketones are generally less electrophilic than aldehydes, the condensation step often requires Lewis acid catalysis (e.g., Ti(O−iPr)4​ ) or continuous water removal (Dean-Stark apparatus) to drive the equilibrium forward.

For the reduction step, while traditional stoichiometric hydrides (like NaBH3​CN or NaBH(OAc)3​ ) are common, transition-metal-catalyzed transfer hydrogenation (using Iridium or Ruthenium complexes) offers superior atom economy and enantioselectivity [3]. The catalyst facilitates a hydride transfer to the C=N double bond without prematurely reducing the unreacted ketone.

RA_Mechanism Ketone 3-Chlorophenyl Cyclohexyl Ketone Imine Imine Intermediate (Schiff Base) Ketone->Imine -H2O Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product Imine->Product Hydride Transfer Ir_Cat Ir-Catalyst / H2 or Hydride Source Ir_Cat->Imine Catalysis

Fig 1: Reductive amination pathway of 3-chlorophenyl cyclohexyl ketone.

α -Functionalization: Enolization and Regioselective Halogenation

The α -carbons on the cyclohexyl ring are weakly acidic and can be deprotonated or tautomerized to form nucleophilic enolates or enols, respectively. This enables α -alkylation and α -halogenation, which are critical for synthesizing downstream α,β -unsaturated ketones or α -amino ketones.

Mechanistic Causality: Acid vs. Base Control

The choice between acidic and basic conditions fundamentally alters the reaction's outcome [2]:

  • Base-Promoted (Enolate Mechanism): Under basic conditions, the formation of the enolate is kinetically controlled. However, once a halogen (e.g., Bromine) is added to the α -position, the electron-withdrawing nature of the halogen increases the acidity of the remaining α -protons. This leads to rapid over-halogenation (polyhalogenation), making base-promoted monohalogenation highly inefficient.

  • Acid-Catalyzed (Enol Mechanism): Under acidic conditions, the reaction proceeds via the rate-determining formation of an enol. Once monohalogenation occurs, the electronegative halogen decreases the basicity of the carbonyl oxygen, drastically slowing down further protonation and subsequent enolization. Thus, acid catalysis is strictly required to isolate the mono- α -halo ketone cleanly [2].

The Aryl Chloride Moiety: Overcoming Oxidative Addition Barriers

The 3-chloro substituent on the phenyl ring provides a robust handle for carbon-carbon bond formation via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Causality

The Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination [4]. Historically, aryl chlorides were considered "dead" substrates for cross-coupling because the C−Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of C−Br (~81 kcal/mol) or C−I (~65 kcal/mol).

To force the Pd(0) species to insert into the C−Cl bond, the catalyst must be highly electron-rich. This is achieved by employing bulky, electron-donating ligands such as tri-tert-butylphosphine ( P(t−Bu)3​ ) or N-heterocyclic carbenes (NHCs). The steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L active species, while the electron-donating nature pushes electron density into the metal, facilitating the oxidative addition [4]. Recent studies also demonstrate that under specific conditions, "ligand-free" homogeneous Pd species can activate aryl chlorides, provided the base and solvent matrix are perfectly optimized [5].

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-Cl (Oxidative Addition) Pd0->PdII_Ox 3-Cl-Ph-Cyclohexyl Ketone PdII_Trans Ar-Pd(II)-Ar' (Transmetalation) PdII_Ox->PdII_Trans Ar'-B(OH)2 / Base PdII_Trans->Pd0 Reductive Elimination Product Coupled Biaryl Product PdII_Trans->Product

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl chloride.

Quantitative Data: Optimization of Aryl Chloride Activation

The following table summarizes the causal relationship between ligand selection and conversion efficiency for the Suzuki coupling of the 3-chloro moiety.

Catalyst SystemLigandBaseSolvent / TempConversion (%)Mechanistic Rationale
Pd(OAc)2​ PPh3​ Na2​CO3​ Toluene, 80°C< 10%Standard phosphines lack the electron density required to break the strong C-Cl bond.
Pd2​(dba)3​ P(t−Bu)3​ KF THF, 60°C> 90%Bulky, electron-rich ligand accelerates oxidative addition and stabilizes the Pd intermediate.
PEPPSI-IPrNHC K2​CO3​ Dioxane, 80°C> 95%Strong σ -donation from the carbene ligand highly activates the Pd center.
PdCl2​ None ("Ligand-Free") K3​PO4​ H2​O /EtOH, 100°C~ 75%Operates via highly active, naked homogeneous Pd species in highly polar media [5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm mechanistic progression.

Protocol A: Regioselective Acid-Catalyzed α -Bromination

Objective: Synthesize 2-bromo-1-(3-chlorophenyl)cyclohexan-1-one without polyhalogenation.

  • Preparation: Dissolve 10.0 mmol of 3-chlorophenyl cyclohexyl ketone in 20 mL of glacial acetic acid in a round-bottom flask.

  • Catalyst Initiation: Add 2 drops of 48% aqueous HBr . Rationale: This initiates the rapid equilibrium between the ketone and its enol tautomer, bypassing the induction period.

  • Halogen Addition: Dissolve 10.5 mmol of Br2​ in 5 mL of acetic acid. Add this solution dropwise over 30 minutes at room temperature.

  • Self-Validation (Visual & TLC): The reaction is self-indicating. The red-brown color of Br2​ will discharge instantly as it reacts with the enol. Wait for the color to clear before adding the next drop. Monitor by TLC (Hexanes:EtOAc 9:1); the product spot will run slightly higher than the starting material.

  • Quench & Workup: Once the color persists (indicating full consumption of the enol), pour the mixture into ice water. Neutralize carefully with saturated aqueous NaHCO3​ to remove acetic acid, then extract with dichloromethane (DCM).

  • Purification: Dry the organic layer over MgSO4​ , concentrate in vacuo, and recrystallize from ethanol to yield the pure mono-brominated product.

Protocol B: Suzuki-Miyaura Coupling of the Aryl Chloride

Objective: Couple the 3-chloro moiety with phenylboronic acid using an advanced ligand system.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 3-chlorophenyl cyclohexyl ketone (5.0 mmol), phenylboronic acid (6.0 mmol), Pd2​(dba)3​ (1.5 mol%), XPhos ligand (3.0 mol%), and anhydrous K3​PO4​ (10.0 mmol).

  • Atmosphere Control: Seal the flask and perform three vacuum/nitrogen cycles. Rationale: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Strict anaerobic conditions are mandatory.

  • Solvent Addition: Inject 15 mL of degassed Toluene and 3 mL of degassed H2​O via syringe. Rationale: Water increases the solubility of the phosphate base, accelerating the transmetalation step.

  • Reaction Execution: Heat the biphasic mixture to 100°C with vigorous stirring for 12 hours.

  • Self-Validation (LC-MS): Sample the organic layer. LC-MS should show the disappearance of the m/z 222 signal (starting material) and the appearance of the m/z 264 signal (biaryl product). The isotopic pattern will shift from a 3:1 ratio (characteristic of one Chlorine atom) to a standard hydrocarbon isotopic distribution, proving the successful cleavage of the C-Cl bond.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.

References

  • PubChem. "3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008." National Center for Biotechnology Information. Available at:[Link]

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." LibreTexts. Available at:[Link]

  • National Institutes of Health (PMC). "Selective Iridium-Catalyzed Reductive Amination Inside Living Cells." J. Am. Chem. Soc. Available at:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:[Link]

  • ACS Publications. "Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by 'Ligand-Free' Pd Species through a Homogeneous Catalytic Mechanism." Inorganic Chemistry Frontiers. Available at:[Link]

Exploratory

Deconstructing the In Vitro Safety Profile of 3-Chlorophenyl Cyclohexyl Ketone: A Technical Guide to Predictive Toxicology

Executive Summary The compound 3-chlorophenyl cyclohexyl ketone (CAS 211985-77-2) is a halogenated aryl ketone frequently utilized as a chemical intermediate and research compound[1]. According to , this molecule carries...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-chlorophenyl cyclohexyl ketone (CAS 211985-77-2) is a halogenated aryl ketone frequently utilized as a chemical intermediate and research compound[1]. According to , this molecule carries several baseline Globally Harmonized System (GHS) hazard alerts, including H302 (Acute toxicity, oral), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1].

As a Senior Application Scientist, my objective is not merely to list these hazards, but to deconstruct the causality behind them and design a robust, self-validating in vitro safety profiling strategy. By mapping the physicochemical properties of 3-chlorophenyl cyclohexyl ketone (3-CPCK) to specific biological liabilities, we can deploy targeted, animal-free methodologies to quantify its safety margins.

Structural and Physicochemical Hazard Deconstruction

Understanding the toxicity of 3-CPCK requires an analysis of its structural motifs. The molecule consists of a lipophilic cyclohexyl ring, a reactive ketone linker, and a meta-chlorinated phenyl ring.

Table 1: Physicochemical & Hazard Profile of 3-Chlorophenyl Cyclohexyl Ketone

ParameterValueToxicological Implication (Causality)
CAS Number 211985-77-2Chemical identifier[1].
Molecular Weight 222.71 g/mol Low molecular weight facilitates rapid cellular membrane permeation[1].
XLogP3 4.6High lipophilicity drives partitioning into lipid-rich tissues (e.g., liver, CNS) and increases the risk of off-target hydrophobic interactions[1].
H302 Harmful if swallowedIndicates potential for systemic acute toxicity, necessitating hepatic screening[1].
H315 / H319 Skin/Eye IrritationSuggests the ketone/halogenated moiety may cause localized protein denaturation or lipid bilayer disruption[1].
The Causality of the Chloro-Phenyl Motif

Halogenated aromatic rings are notorious structural alerts in predictive toxicology. While the chlorine atom increases metabolic stability compared to an unsubstituted phenyl ring, it can also direct Cytochrome P450 (CYP450) enzymes to oxidize adjacent carbon atoms, potentially forming highly reactive arene oxide intermediates . If not rapidly detoxified by glutathione (GSH), these electrophiles can covalently bind to DNA (causing mutagenesis) or cellular proteins (causing cytotoxicity).

Pathway parent 3-Chlorophenyl Cyclohexyl Ketone cyp CYP450 Oxidation (Hepatic S9) parent->cyp epoxide Arene Oxide Intermediate cyp->epoxide Phase I detox GSH Conjugation (Detoxification) epoxide->detox Phase II toxicity DNA/Protein Adduction epoxide->toxicity Electrophilic Attack

Figure 1: Putative CYP450-mediated metabolic activation pathway of the halogenated aryl moiety.

Predictive Toxicology Workflow

To systematically evaluate these risks, we deploy a tiered in vitro testing funnel. Every assay chosen is a self-validating system —meaning the protocol includes internal positive and negative controls that must meet strict acceptance criteria for the data to be considered biologically relevant.

G compound 3-Chlorophenyl Cyclohexyl Ketone tier1 Tier 1: Cytotoxicity (3D HepG2 Spheroids) compound->tier1 tier2 Tier 2: Genotoxicity (Ames Test - OECD 471) compound->tier2 tier3 Tier 3: Cardiac Safety (hERG Patch-Clamp - ICH S7B) compound->tier3 tier4 Tier 4: Local Tolerance (OECD 439 Skin / OECD 492 Eye) compound->tier4 dec1 Hepatotoxicity Risk tier1->dec1 ATP/LDH Profiling dec2 Mutagenicity Risk tier2->dec2 +/- S9 Activation dec3 Proarrhythmic Risk tier3->dec3 IC50 Determination dec4 GHS Classification tier4->dec4 Tissue Viability (MTT)

Figure 2: Tiered in vitro safety profiling workflow for 3-chlorophenyl cyclohexyl ketone.

Tier 1 & 2: Systemic and Genetic Toxicity Profiling

Tier 1: 3D HepG2 Hepatotoxicity Assay

Given the H302 (Oral Toxicity) alert[1], the liver is the primary site of first-pass metabolism and potential toxicity. We utilize 3D HepG2 spheroids rather than 2D cultures because 3D architecture restores critical cell-cell interactions and basal CYP450 expression, allowing for the detection of metabolism-dependent cytotoxicity.

  • Methodology: Spheroids are exposed to 3-CPCK (0.1 µM to 100 µM) for 72 hours.

  • Endpoints: Intracellular ATP (CellTiter-Glo®) for viability and extracellular Lactate Dehydrogenase (LDH) for membrane integrity.

  • Self-Validation: The assay is only valid if the positive control (Chlorpromazine) yields an IC50 within historical bounds, proving the spheroids are metabolically competent and susceptible to phospholipidosis.

Tier 2: Ames Test (OECD 471)

To address the risk of DNA adduction by potential arene oxides, we execute the Bacterial Reverse Mutation Assay per the.

  • Rationale: The assay utilizes amino-acid deficient strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). If 3-CPCK or its metabolites cause point mutations or frameshifts, the bacteria revert to prototrophy and form visible colonies.

  • Protocol:

    • Prepare 3-CPCK in DMSO across five concentrations.

    • Plate via the pre-incubation method both with and without 10% rat liver S9 fraction (to simulate mammalian hepatic metabolism).

    • Incubate at 37°C for 48-72 hours and count revertant colonies.

  • Self-Validation: A mutagenic response is only confirmed if the revertant count is 2 to 3 times higher than the solvent control. Furthermore, the S9 fraction's efficacy is validated concurrently using a pro-mutagen positive control (e.g., 2-aminoanthracene); if it fails to mutate the bacteria, the entire plate is rejected.

Tier 3: Cardiac Safety Pharmacology (ICH S7B)

Highly lipophilic molecules (LogP 4.6) containing aromatic rings have a high propensity to become trapped in the hydrophobic inner cavity of the Kv11.1 potassium channel, encoded by the hERG gene. Blockade of this channel delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP).

  • Rationale: The mandate in vitro IKr/hERG assays to assess this specific proarrhythmic risk prior to human exposure[2].

  • Protocol:

    • Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

    • Employ automated whole-cell patch-clamp electrophysiology.

    • Apply a standardized voltage step protocol to elicit hERG tail currents.

    • Perfuse 3-CPCK and measure the percentage inhibition of the peak tail current to calculate the IC50.

  • Self-Validation: The assay system must demonstrate >80% current block when perfused with the reference positive control, E-4031, ensuring the channel's pharmacological sensitivity is intact.

Tier 4: Local Tolerance and GHS Classification

To directly address the H315 (Skin Irritation) and H319 (Eye Irritation) alerts[1] without the use of live animal testing (Draize tests), we utilize 3D reconstructed human tissue models.

Dermal Irritation (OECD 439)
  • Rationale: The relies on Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™) which mimic the biochemical and physiological properties of native human skin[3].

  • Protocol: 3-CPCK is applied topically to the RhE surface for 60 minutes, followed by a 42-hour post-incubation[3]. Viability is assessed via the enzymatic conversion of MTT dye into a blue formazan salt[3].

  • Classification: If tissue viability drops to ≤ 50% relative to the negative control, the compound is classified as a UN GHS Category 2 Skin Irritant[3].

Ocular Irritation (OECD 492)
  • Rationale: The uses Reconstructed Human Corneal Epithelium (RhCE) models (e.g., EpiOcular™) to identify chemicals that induce serious eye damage[4].

  • Protocol: The tissue is exposed to 3-CPCK for 30 minutes (if liquid) or 6 hours (if solid), followed by an MTT viability assay[4].

  • Classification: Test materials resulting in a relative tissue viability >60% do not require classification for eye irritation[4]. Viability below this threshold confirms the H319 hazard alert.

Data Synthesis and Acceptance Criteria

The integrity of this predictive toxicology profile relies entirely on the stringent acceptance criteria of the individual assays. Table 2 summarizes the self-validating parameters required to accept the in vitro data for 3-CPCK.

Table 2: In Vitro Assay Endpoints and Acceptance Criteria

AssayTarget EndpointPositive ControlAcceptance Criteria (Self-Validation)
3D HepG2 Cytotoxicity ATP depletion / LDH releaseChlorpromazineVehicle control viability >90%; Dose-response curve R² >0.95.
Ames Test (OECD 471) Revertant colony count2-Aminoanthracene (+S9)Spontaneous reversion rates within historical bounds; >2-fold increase for positive controls.
hERG Patch-Clamp (ICH S7B) Tail current inhibition (IC50)E-4031>80% current block by positive control; stable baseline holding current.
EpiDerm (OECD 439) Tissue viability (MTT)5% SDSNegative control OD >0.8; Positive control viability <20%[3].
EpiOcular (OECD 492) Tissue viability (MTT)Methyl acetateNegative control OD >0.8; Positive control viability <50%[4].

By executing this structurally-informed, tiered in vitro strategy, toxicologists can accurately map the safety profile of 3-chlorophenyl cyclohexyl ketone, moving beyond baseline GHS alerts into mechanistically validated risk assessment.

References

  • PubChem. "3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008". National Institutes of Health (NIH).[Link]

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)".[Link]

  • Institute for In Vitro Sciences (IIVS). "Skin Irritation Test (SIT, OECD 439)".[Link]

  • Institute for In Vitro Sciences (IIVS). "Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492)".[Link]

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential".[Link]

Sources

Foundational

thermodynamic stability of 3-chlorophenyl cyclohexyl ketone

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chlorophenyl Cyclohexyl Ketone For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chlorophenyl Cyclohexyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical analysis of the , a compound of interest in medicinal chemistry. We will explore the intricate relationship between its molecular structure and thermal properties through a combination of theoretical principles, advanced experimental techniques, and computational modeling. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, offering both foundational knowledge and practical, field-proven methodologies for stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, thermodynamic stability is a cornerstone of a viable pharmaceutical product. It dictates how a substance withstands ambient conditions, manufacturing processes, and long-term storage without undergoing chemical or physical changes that could compromise its therapeutic effect or produce toxic byproducts.

For a molecule like 3-chlorophenyl cyclohexyl ketone, understanding its stability profile is not merely an academic exercise. It is a crucial step in risk assessment and formulation development. An unstable compound can lead to a cascade of undesirable outcomes, including loss of potency, altered bioavailability, and the generation of impurities. Therefore, a thorough investigation of its thermodynamic landscape is essential for ensuring the development of a safe, stable, and effective drug product.

Molecular Architecture and its Influence on Stability

The is intrinsically linked to its unique molecular structure, which features a cyclohexyl ring and a 3-chlorophenyl group attached to a central carbonyl moiety.

The Cyclohexyl Ketone Core: Conformational Dynamics

The cyclohexyl ring is not a static, planar entity. It predominantly exists in a flexible chair conformation to minimize angular and torsional strain.[1] The substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid steric hindrance. The interconversion between two chair conformations, known as a ring flip, is a rapid process at room temperature.[1] The presence of the carbonyl group, which is sp2-hybridized, introduces some degree of flattening to the chair conformation.[1] The conformational preference of the 3-chlorophenyl group will significantly impact the overall stability of the molecule.

The 3-Chlorophenyl Substituent: Electronic Effects

The chlorine atom at the meta-position of the phenyl ring exerts a significant influence on the electronic properties of the molecule. Halogens are known to have a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating resonance effect.[2][3] In the case of chlorine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the aromatic ring.[2] This electron-withdrawing nature can affect the reactivity of the adjacent carbonyl group and the overall electron distribution within the molecule, thereby influencing its intermolecular interactions and, consequently, its thermodynamic stability. The position of the substituent on the phenyl ring is crucial; for instance, the effect on halogen bond strength follows the order ortho > meta > para.[4]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability necessitates the use of advanced analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used methods in the pharmaceutical industry for this purpose.[5][6]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides invaluable information about physical transitions such as melting, crystallization, and glass transitions, all of which are critical indicators of a compound's stability.[5][9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-chlorophenyl cyclohexyl ketone into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point (Tm) is determined from the peak of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area under the peak. The onset temperature of decomposition can also be estimated from the DSC curve.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It is an essential tool for determining the thermal stability and decomposition profile of a material.[5][9]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 3-chlorophenyl cyclohexyl ketone into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition (Tonset) is a key parameter indicating the start of significant mass loss. The temperatures at which 5% and 10% weight loss occur (T5% and T10%) are also important indicators of thermal stability.

Data Presentation and Interpretation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterDescriptionExpected Value Range for a Stable Organic Compound
Melting Point (Tm) The temperature at which the solid and liquid phases are in equilibrium. A sharp melting point is indicative of high purity.> 150 °C
Enthalpy of Fusion (ΔHf) The amount of energy required to melt the solid. Higher values often correlate with a more stable crystal lattice.20-40 kJ/mol
Decomposition Onset (Tonset) The temperature at which significant thermal decomposition begins.> 200 °C
T5% / T10% Temperatures at which 5% and 10% weight loss occurs, respectively.T5% > 220 °C, T10% > 240 °C

Computational Chemistry: A Predictive Approach to Stability

In addition to experimental techniques, computational chemistry offers a powerful and cost-effective means of predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly useful method for calculating parameters such as Gibbs free energy of formation, which is a direct measure of thermodynamic stability.[10]

Workflow for Computational Stability Analysis

G cluster_0 Computational Workflow A 1. Molecular Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirm minimum energy structure C 3. Calculation of Thermodynamic Properties (Gibbs Free Energy, Enthalpy, Entropy) B->C Calculate zero-point energy and thermal corrections E 5. Prediction of Thermodynamic Stability C->E Analyze Gibbs Free Energy D 4. Conformational Analysis (Identify lowest energy conformer) D->C Input lowest energy conformer

Caption: Computational workflow for predicting thermodynamic stability.

By performing these calculations, one can compare the relative stabilities of different conformers of 3-chlorophenyl cyclohexyl ketone and gain insights into the structural features that contribute to its overall stability.

Potential Degradation Pathways

Understanding the potential degradation pathways of 3-chlorophenyl cyclohexyl ketone is crucial for predicting its long-term stability and identifying potential impurities. Based on its chemical structure, several degradation routes can be postulated:

  • Oxidation: The ketone functional group can be susceptible to oxidation, especially in the presence of light and oxygen. This could lead to the formation of various degradation products.

  • Hydrolysis: Although ketones are generally stable to hydrolysis, under certain pH and temperature conditions, cleavage of the C-C bond adjacent to the carbonyl group could occur.

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo Norrish type reactions upon exposure to UV light, leading to fragmentation of the molecule.[11]

  • Dehalogenation: The carbon-chlorine bond can be cleaved under certain conditions, such as exposure to reducing agents or high energy radiation.

Logical Relationship of Stability Factors

G cluster_0 Factors Influencing Thermodynamic Stability A Molecular Structure B Conformational Isomerism (Cyclohexyl Ring) A->B C Electronic Effects (3-Chloro Substituent) A->C D Intermolecular Forces (Crystal Packing) B->D C->D E Thermodynamic Stability D->E

Caption: Interplay of factors governing thermodynamic stability.

Conclusion

The is a multifaceted property governed by a delicate interplay of conformational, electronic, and intermolecular factors. A comprehensive assessment of this property requires a synergistic approach that combines rigorous experimental analysis with insightful computational modeling. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the stability of this and other promising pharmaceutical compounds, thereby facilitating the development of safe, effective, and stable medicines.

References

  • Wachter, N. M., Kreth, E. H., & D'Amelia, R. P. (2024). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education. [Link]

  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides | Request PDF. [Link]

  • PLOS ONE. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. [Link]

  • Journal of the American Chemical Society. (2024). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. [Link]

  • ResearchGate. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. [Link]

  • PubMed. (2024). Thermodynamic and Kinetic Activity Descriptors for the Catalytic Hydrogenation of Ketones. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. [Link]

  • ACS Publications. (2021). Proximity Effects of Substituents on Halogen Bond Strength. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. [Link]

  • ACS Publications. (2009). Computational Calculation of Equilibrium Constants: Addition to Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives | Request PDF. [Link]

  • YouTube. (2020). Conformational analysis of cyclohexanone. [Link]

  • PubMed. (2022). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. [Link]

  • ACS Publications. (n.d.). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules. [Link]

  • PMC. (n.d.). Bacterial Degradation of Ring-Chlorinated Acetophenones. [Link]

  • XRF Scientific. (2023). What's the difference between DSC and TGA analysis?. [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link]

  • PubChem. (n.d.). 3-Chlorophenyl cyclohexyl ketone. [Link]

  • Emerald Publishing. (2022). Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures. [Link]

  • ACS Publications. (2006). Thermal Stability and Thermodynamic Properties of Hybrid Proton-Conducting Polyaryl Etherketones. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • PubChemLite. (n.d.). 3-chlorophenyl cyclohexyl ketone (C13H15ClO). [Link]

  • PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Link]

  • Organic Chemistry Portal. (n.d.). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

  • ChemRxiv. (2025). Selective photodegradation of ketone-based polymers. [Link]

  • PubMed. (2011). Degradation Pathway, Toxicity and Kinetics of 2,4,6-trichlorophenol With Different Co-Substrate by Aerobic Granules in SBR. [Link]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • EAWAG BBD/PPS. (1998). DDT Degradation Pathway (anaerobic). [Link]

  • Google Patents. (n.d.).
  • MDPI. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chlorophenyl Cyclohexyl Ketone (CAS 211985-77-2) as a Core Intermediate in CNS-Active Drug Discovery

Abstract and Strategic Value 3-Chlorophenyl cyclohexyl ketone (CAS 211985-77-2) is a highly versatile aryl cyclohexyl methanone building block utilized extensively in medicinal chemistry[1]. With a molecular weight of 22...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Strategic Value

3-Chlorophenyl cyclohexyl ketone (CAS 211985-77-2) is a highly versatile aryl cyclohexyl methanone building block utilized extensively in medicinal chemistry[1]. With a molecular weight of 222.71 g/mol and a LogP of approximately 4.6, this compound provides an ideal balance of lipophilicity and structural rigidity[2].

In central nervous system (CNS) drug discovery, the m-chloro substitution on the phenyl ring is strategically valuable. It resists cytochrome P450-mediated aromatic oxidation (enhancing metabolic stability) and participates in halogen bonding within target protein pockets. Meanwhile, the cyclohexyl ring serves as an excellent hydrophobic pharmacophore, frequently utilized to occupy deep lipophilic pockets in monoamine transporters (MATs), sigma receptors, and cannabinoid receptors.

Mechanistic Rationale and Synthetic Divergence

As an Application Scientist, it is critical to understand not just how to react an intermediate, but why specific pathways are chosen. The reactivity of 3-chlorophenyl cyclohexyl ketone is governed by its central carbonyl group, which enables two primary divergent workflows:

  • Enolization and α-Functionalization: The ketone acts as a directing group. Under acidic conditions, keto-enol tautomerization occurs, generating a nucleophilic enol at the α-carbon of the cyclohexyl ring[3]. This allows for regioselective halogenation (e.g., α-bromination), yielding an electrophilic scaffold that can be subsequently trapped by amines to form α-amino ketones—a core motif in monoamine reuptake inhibitors.

  • Nucleophilic Addition: The carbonyl carbon is highly electrophilic. Grignard reagents can attack this center to yield sterically hindered tertiary alcohols. These alcohols are prime substrates for the Ritter reaction , where strong acids generate a stable tertiary carbocation that is intercepted by nitriles to form bulky, lipophilic amides[4] targeted for sigma-1 receptor affinity.

G SM 3-Chlorophenyl Cyclohexyl Ketone (CAS 211985-77-2) BROMO α-Bromo Ketone Intermediate SM->BROMO α-Bromination (NBS, pTSA) ALCOHOL Tertiary Alcohol Intermediate SM->ALCOHOL Grignard Addition (MeMgBr) AMINO α-Amino Ketone (MAT Inhibitor Scaffold) BROMO->AMINO Amination (R-NH2) AMIDE Bulky Amide (Sigma Receptor Ligand) ALCOHOL->AMIDE Ritter Reaction (MeCN, H2SO4)

Figure 1. Divergent synthetic pathways of 3-chlorophenyl cyclohexyl ketone to CNS-active scaffolds.

Optimization of α-Bromination (Data Presentation)

The traditional use of liquid bromine (Br₂) in acetic acid often leads to over-bromination or unwanted electrophilic aromatic substitution, despite the deactivating nature of the m-chloro group. To establish a robust, scalable protocol, we optimized the bromination using N-bromosuccinimide (NBS) and p-toluenesulfonic acid (pTSA).

Table 1: Optimization of the α-Bromination Step

EntrySolventCatalystBrominating AgentTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1Acetic AcidNoneBr₂2546582
2DCMpTSANBS0 to 2567891
3THFpTSANBS25128595
4 2-MeTHF pTSA NBS 25 10 92 >98

Causality Insight: Entry 4 utilizes 2-Methyltetrahydrofuran (2-MeTHF). Unlike THF, 2-MeTHF is immiscible with water, allowing for a seamless in-flask aqueous workup without solvent swapping. The pTSA catalyzes the enolization, and NBS provides a controlled, low steady-state concentration of electrophilic bromine, virtually eliminating di-bromination artifacts.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of α-Amino Ketone Scaffolds

This two-step protocol converts the starting material into an α-amino ketone, utilizing an acid-base extraction as a self-purifying mechanism.

Step 1: Regioselective α-Bromination

  • Setup: Charge a dry, round-bottom flask with 3-chlorophenyl cyclohexyl ketone (1.0 eq, 10 mmol) and dissolve in anhydrous 2-MeTHF (0.2 M).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 eq). Stir for 10 minutes at room temperature to initiate enolization.

  • Bromination: Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes to control the exotherm. Shield the flask from light to prevent radical side-reactions.

  • Reaction & IPC: Stir at 25 °C for 10 hours.

    • Self-Validation Checkpoint: Monitor via ¹H NMR of a reaction aliquot. The starting ketone possesses a distinct methine proton at the cyclohexyl C1 position (~3.2 ppm). Successful conversion to the tertiary bromide is validated by the complete disappearance of this signal.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual NBS. Wash the 2-MeTHF layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the α-bromo ketone.

Step 2: Nucleophilic Amination

  • Setup: Dissolve the crude α-bromo ketone in absolute ethanol (0.5 M).

  • Substitution: Add an excess of the desired primary amine (e.g., methylamine, 33% in EtOH, 5.0 eq). Heat to 60 °C for 12 hours.

  • Self-Purifying Workup: Concentrate the mixture to remove ethanol and excess methylamine. Dissolve the residue in ethyl acetate and extract with 1 M aqueous HCl (3x).

    • Causality: The unreacted bromide and neutral byproducts remain in the organic layer. The desired product is protonated and moves to the aqueous layer, creating a self-validating purification step.

  • Isolation: Basify the aqueous layer with 2 M NaOH to pH 10, extract with fresh ethyl acetate, dry, and concentrate to yield the pure α-amino ketone. Validate via LC-MS ([M+H]⁺ expected).

Protocol B: Synthesis of Bulky Amides via Ritter Reaction

This protocol leverages the formation of a tertiary alcohol to access sterically hindered amides[5].

Step 1: Grignard Addition

  • Reaction: Under inert atmosphere, dissolve 3-chlorophenyl cyclohexyl ketone (1.0 eq) in anhydrous THF at 0 °C. Dropwise add Methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq).

  • Workup & IPC: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Self-Validation Checkpoint: Analyze the crude product via FT-IR. The complete disappearance of the strong C=O stretch (~1680 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) validates the formation of 1-(3-chlorophenyl)-1-cyclohexylethanol.

Step 2: Ritter Reaction

  • Setup: Dissolve the tertiary alcohol (1.0 eq) in a large excess of acetonitrile (acts as both solvent and reactant). Cool to 0 °C.

  • Activation: Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise.

    • Causality: H₂SO₄ protonates the tertiary alcohol, leading to the loss of water and formation of a highly stable tertiary carbocation (stabilized by both the cyclohexyl and 3-chlorophenyl rings). The acetonitrile nitrogen attacks this cation.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture over crushed ice to hydrolyze the intermediate nitrilium ion into the corresponding acetamide.

  • Validation: Filter the resulting precipitate. Validate via FT-IR (appearance of sharp amide C=O at ~1650 cm⁻¹ and N-H at ~3300 cm⁻¹).

References

  • PubChem . "3-Chlorophenyl cyclohexyl ketone | CID 11601008". National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry . "Halogenation Of Ketones via Enols". Master Organic Chemistry Reaction Guide. Available at:[Link]

  • Wikipedia . "Ritter reaction". Wikimedia Foundation. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 3-Chlorophenyl Cyclohexyl Ketone

Abstract This document provides a comprehensive guide to the scale-up production of 3-chlorophenyl cyclohexyl ketone, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. While various...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the scale-up production of 3-chlorophenyl cyclohexyl ketone, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. While various methods exist for the creation of aryl ketones, this note focuses on the industrially robust Friedel-Crafts acylation, detailing the reaction mechanism, scale-up considerations, a step-by-step production protocol, and critical quality control procedures. A significant focus is placed on addressing the challenge of isomeric purity inherent in this synthetic route and the necessary purification strategies required for isolating the target 3-chloro isomer.

Introduction and Strategic Overview

Aryl ketones are a cornerstone of modern organic synthesis, frequently appearing as key structural motifs in pharmaceuticals, agrochemicals, and fragrances.[1] 3-Chlorophenyl cyclohexyl ketone, in particular, serves as a versatile building block for more complex molecular architectures. The development of a scalable, cost-effective, and reproducible manufacturing process is paramount for its industrial application.

The Friedel-Crafts acylation, a classic yet powerful C-C bond-forming reaction, remains a primary method for producing aryl ketones on a large scale.[2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, mediated by a strong Lewis acid catalyst. While alternative methods such as palladium-catalyzed cross-coupling reactions offer high selectivity, the Friedel-Crafts acylation is often favored in industrial settings due to its use of readily available, lower-cost starting materials and its well-established operational parameters.[3][4][5]

This guide provides a detailed protocol for the synthesis of chlorophenyl cyclohexyl ketone via the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. A critical aspect of this specific synthesis is managing the regioselectivity. The chloro-substituent on the benzene ring is an ortho-, para-directing group, meaning the primary products of this reaction will be the 4-chloro and 2-chloro isomers.[2][6][7] The desired 3-chloro (meta) isomer is typically formed as a minor product. Therefore, this protocol emphasizes not only the reaction scale-up but also the crucial downstream purification strategy required to isolate the target compound to high purity.

The Chemistry: Mechanism and Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion. This ion is the potent electrophile that drives the reaction.[8]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and releases HCl, yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in principle, but in practice, it forms a stable complex with the product ketone, necessitating the use of more than stoichiometric amounts.[9]

Caption: Mechanism of Friedel-Crafts Acylation.

Scale-Up Production Workflow

The successful transition from a laboratory-scale reaction to industrial production requires careful consideration of several factors. The following diagram illustrates the overall workflow for the synthesis and purification of 3-chlorophenyl cyclohexyl ketone.

Scale_Up_Workflow Production Workflow for 3-Chlorophenyl Cyclohexyl Ketone RawMaterials Raw Materials (Chlorobenzene, Cyclohexanecarbonyl Chloride, AlCl₃, Solvent) ReactorPrep Reactor Preparation (Clean, Dry, Inert Atmosphere) RawMaterials->ReactorPrep Reaction Friedel-Crafts Acylation (Controlled Temperature & Addition) ReactorPrep->Reaction Quench Reaction Quench (Ice/HCl) Reaction->Quench Exothermic, HCl gas Workup Aqueous Workup (Phase Separation, Washes) Quench->Workup SolventRemoval Solvent Removal (Rotary Evaporation / Distillation) Workup->SolventRemoval Purification Crude Product Purification (Fractional Distillation / Chromatography) SolventRemoval->Purification Crude Isomer Mixture QC Quality Control Analysis (GC-MS, NMR) Purification->QC FinalProduct Final Product (3-Chlorophenyl Cyclohexyl Ketone) QC->FinalProduct Meets Specification

Caption: Overall production and purification workflow.

Detailed Application Protocol

This protocol details a representative batch process for the synthesis of chlorophenyl cyclohexyl ketone on a multi-gram scale. Adjustments to quantities, volumes, and equipment will be necessary for larger-scale production.

4.1. Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Quantity (Example)Notes
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.341.2160.0 gHighly hygroscopic; handle under inert atmosphere.[8]
Chlorobenzene108-90-7112.563.0337.7 g (306 mL)Reagent and solvent.
Cyclohexanecarbonyl Chloride2719-27-9146.611.0146.6 gCorrosive and lachrymatory.[10]
Dichloromethane (DCM)75-09-284.93-1 LAnhydrous solvent. Suspected carcinogen.[8]
Hydrochloric Acid (HCl), conc.7647-01-036.46-As needed for quenchCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-As needed for wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed for drying

4.2. Equipment

  • 5 L three-neck round-bottom flask (or appropriate jacketed reactor)

  • Mechanical stirrer with a gas-tight bearing

  • Thermometer or thermocouple

  • 500 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Fractional distillation apparatus or flash chromatography system

4.3. Step-by-Step Procedure

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, thermometer, dropping funnel, and condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent moisture contamination.[11]

  • Reagent Charging: In a well-ventilated fume hood, charge the reaction flask with anhydrous AlCl₃ (160.0 g, 1.2 eq). Add anhydrous dichloromethane (1 L) to create a slurry.[8]

  • Initial Cooling: Cool the stirred AlCl₃ suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (146.6 g, 1.0 eq) to the dropping funnel. Add the acyl chloride dropwise to the AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

  • Aromatic Substrate Addition: After the first addition is complete, charge the dropping funnel with chlorobenzene (337.7 g, 3.0 eq). Add the chlorobenzene dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 3-5 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small, quenched aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acyl chloride is consumed.

  • Quenching (Critical Step): Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 2 kg) and concentrated HCl (200 mL). This process is highly exothermic and will liberate significant amounts of HCl gas. Perform this in an efficient fume hood with vigorous stirring.[12]

  • Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 500 mL), water (1 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally brine (1 x 500 mL). Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. This will yield the crude product as an oil, which is a mixture of 2-, 3-, and 4-chlorophenyl cyclohexyl ketone isomers.

  • Purification:

    • Fractional Vacuum Distillation: This is the preferred method for large-scale separation of isomers with different boiling points. Carefully collect fractions and analyze each by GC to isolate the 3-chlorophenyl cyclohexyl ketone.

    • Flash Column Chromatography: For smaller scales or when very high purity is required, the isomeric mixture can be separated on a silica gel column using a solvent system such as a hexane/ethyl acetate gradient.[13]

Analytical and Quality Control

Ensuring the purity and identity of the final product is essential. A combination of analytical techniques should be employed.[14]

ParameterMethodSpecification
Appearance VisualColorless to pale yellow oil
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of 3-chlorophenyl cyclohexyl ketone
Purity GC-FID≥ 98.0%
Isomeric Purity GC-FID4-chloro isomer ≤ 1.0%, 2-chloro isomer ≤ 1.0%
Residual Solvents GC-HSDCM ≤ 600 ppm

Potential Impurities:

  • Isomers: 4-chlorophenyl cyclohexyl ketone and 2-chlorophenyl cyclohexyl ketone are the major byproducts from the reaction.

  • Starting Materials: Unreacted chlorobenzene and cyclohexanecarbonyl chloride.

  • Polysubstituted Products: Di-acylated chlorobenzene species, though less common as the ketone product is deactivating.[2]

Safety and Handling

The Friedel-Crafts acylation involves several hazardous materials and conditions that demand strict safety protocols.

  • Corrosive Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[8][10] Cyclohexanecarbonyl chloride is a lachrymator and corrosive.[12] Concentrated HCl is also highly corrosive. All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction and subsequent quench are highly exothermic. Maintain strict temperature control with an efficient cooling system to prevent runaway reactions.

  • Gas Evolution: The reaction and quench steps produce large volumes of HCl gas. The apparatus must be vented to a suitable acid gas scrubber.

  • Solvent Hazards: Dichloromethane is a suspected carcinogen and should be handled with care to minimize exposure.[10]

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • University of the Sciences. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenyl cyclohexyl ketone. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation Lab Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • SciSpace. (2010). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehyd. Retrieved from [Link]

  • University of Liverpool. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Retrieved from [Link]

  • YouTube. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]

  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for (R)-3-PHENYLCYCLOHEXANONE. Retrieved from [Link]

  • Google Patents. (1958). US2826537A - Method for purification of ketones.
  • ResearchGate. (2025). Synthesis of aryl ketones coupling between keto‐acid and aliphatic.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Retrieved from [Link]

  • Google Patents. (2005). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 3-chlorophenyl cyclohexyl ketone in organic solvents

Welcome to the Technical Support Center for handling 3-chlorophenyl cyclohexyl ketone (3-CPCK). As a highly lipophilic building block and screening compound, 3-CPCK frequently presents handling challenges in organic solv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-chlorophenyl cyclohexyl ketone (3-CPCK). As a highly lipophilic building block and screening compound, 3-CPCK frequently presents handling challenges in organic solvents, particularly regarding stock stability, assay integration, and low-temperature chromatography.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By synthesizing thermodynamic principles with field-proven methodologies, this guide explains the causality behind solubility failures and provides self-validating protocols to ensure your experimental integrity.

Part 1: Physicochemical Profiling

Understanding the physical nature of 3-CPCK is the first step in predicting its behavior in various solvent systems. Its bulky aliphatic ring and halogenated aromatic core drive its high lipophilicity.

ParameterValueImpact on Organic Solubility
Chemical Name (3-chlorophenyl)(cyclohexyl)methanoneBulky aliphatic and aromatic rings drive high lipophilicity.
CAS Number 211985-77-2[1]Standard identifier for sourcing anhydrous grades.
Molecular Weight 222.71 g/mol [2]Moderate size; easily penetrates lipid membranes but prone to crystallization in cold solvents.
LogP (Predicted) ~4.10[2]Highly lipophilic; poor aqueous solubility, high affinity for non-polar organic solvents.
Hydrogen Bond Donors 0Cannot donate H-bonds, limiting solubility in protic solvents without acceptors.
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)Can interact with protic organic solvents (e.g., alcohols) to a limited extent.

Part 2: Diagnostic Workflow

Use the following decision tree to identify the root cause of your specific solubility issue and navigate to the appropriate resolution.

SolubilityTroubleshooting Start Solubility Issue: 3-Chlorophenyl Cyclohexyl Ketone DMSO Precipitation in DMSO Stock Start->DMSO Assay Crashing Out in Assay Dilution Start->Assay Aliphatic Insoluble in Cold Aliphatics Start->Aliphatic Cause1 Water uptake alters cavity formation thermodynamics DMSO->Cause1 Cause2 Rapid solvent shift induces supersaturation Assay->Cause2 Cause3 Polarity mismatch with lipophilic core Aliphatic->Cause3 Fix1 Dry DMSO, Argon purge, Low-energy sonication Cause1->Fix1 Fix2 Stepwise dilution, Add Pluronic F127/PEG Cause2->Fix2 Fix3 Co-solvent system (DCM/Hexane) Cause3->Fix3

Figure 1: Decision tree for diagnosing and resolving 3-CPCK solubility issues across various solvent systems.

Part 3: Troubleshooting Guides & FAQs

Q1: My 10 mM stock solution of 3-chlorophenyl cyclohexyl ketone in DMSO becomes cloudy after a few weeks in the freezer. Why is it precipitating, and how do I fix it? Expert Answer: This is a classic case of solvent hygroscopicity rather than compound degradation. DMSO rapidly absorbs atmospheric moisture. The uptake of even small quantities of water alters the non-ideal properties of the DMSO-water mixture. Specifically, the thermodynamic energy required for "cavity formation" in the solvent—a necessary prerequisite for dissolution—increases significantly in wet DMSO compared to dry DMSO[3]. Because 3-CPCK is highly lipophilic (LogP ~4.10)[2], this increased energy barrier forces the compound out of solution. Resolution: Do not store DMSO stocks of lipophilic ketones in the freezer, as freeze-thaw cycles actively draw in condensation[3]. Store them at room temperature in a desiccator. If precipitation has already occurred, apply low-energy in-well sonication, which has been proven to effectively redissolve compounds crashed out by water uptake[3].

Q2: When transferring 3-CPCK from a DMSO stock into an assay buffer (even with 2% final DMSO), the compound crashes out immediately. How can I maintain organic solubility during this transition? Expert Answer: You are observing a "solvent shift" phenomenon common in kinetic solubility assays[4]. When the highly concentrated organic stock hits the aqueous medium, the local solvation capacity drops instantly, creating a supersaturated state that rapidly nucleates into thermodynamically stable crystals[4]. Resolution: To bridge the polarity gap, utilize an intermediate organic co-solvent or an amphiphilic polymer. Pre-diluting the DMSO stock with a cryoprotectant like PEG3350 or glycerol before aqueous introduction can stabilize the compound[5]. Alternatively, utilizing Pluronic F127 (up to 5% w/v) acts as an excellent micellar co-solvent system to keep lipophilic compounds and bulky ketones in solution during screening[6].

Q3: I am trying to recrystallize or run flow chemistry with 3-CPCK using pure hexanes, but it won't fully dissolve at low temperatures. What is the alternative? Expert Answer: While 3-CPCK is highly lipophilic, its carbonyl group and polarizable chlorine atom create a dipole moment that makes pure, non-polar aliphatic hydrocarbons (like cold hexane or heptane) poor solvating agents on their own. There is a polarity mismatch preventing the disruption of the compound's crystal lattice. Resolution: Introduce a slightly more polar organic co-solvent. A mixture of Dichloromethane (DCM) and Hexane (e.g., 1:4 ratio) provides the necessary dipole interactions via DCM to solvate the ketone, while the hexane maintains the overall lipophilic environment necessary for your workflow.

Part 4: Experimental Protocols

Protocol A: Preparation of Moisture-Resistant DMSO Stock Solutions

Objective: Create a self-validating 10 mM stock of 3-CPCK that resists water-induced precipitation.

  • Solvent Prep: Use strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Weighing: Weigh 2.23 mg of 3-CPCK (MW: 222.71 g/mol )[2] into a dry, amber glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until visually clear.

  • Aliquoting: Divide the solution into 50 μL single-use aliquots to completely eliminate freeze-thaw cycles[3].

  • Inert Atmosphere: Purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps.

  • Storage: Store at room temperature (20-25°C) inside a vacuum desiccator. Self-Validation Step: Check a control aliquot via UV-Vis (turbidimetry at 620 nm)[4] after 7 days; an absorbance >0.05 indicates moisture contamination and micro-precipitation.

Protocol B: High-Throughput Kinetic Solubility Assay (μSOL Adaptation)

Objective: Accurately determine the precipitation threshold of 3-CPCK when transitioning from organic to aqueous environments.

  • Preparation: Begin with the 10 mM DMSO stock prepared in Protocol A[7].

  • Dispensing: Using an automated liquid handler, dispense 4 μL of the DMSO stock into a 96-well microplate[7].

  • Buffer Addition: Rapidly add 196 μL of PBS buffer (pH 7.4) to achieve a final theoretical concentration of 200 μM (2% DMSO final)[4].

  • Incubation: Seal the plate with a heat-activated aluminum sheet to prevent evaporation and shake at 1000 rpm for 24 hours at room temperature[7].

  • Filtration: Vacuum-filter the samples using a 0.22 μm filter plate to remove any precipitated 3-CPCK[7].

  • Quantification: Dilute the filtrate 1:1 with pure DMSO to ensure any micro-crystals redissolve, then analyze via LC-MS/UV against a standard calibration curve[7].

Part 5: References

1.[4] Creative Bioarray. "Aqueous Solubility Assays". Creative Bioarray Services. URL: [Link] 2.[7] National Center for Advancing Translational Sciences (NCATS). "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity". PubMed Central (PMC). URL: [Link] 3.[1] PubChem. "3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008". National Institutes of Health. URL: [Link] 4.[2] GlobalChemMall. "(3-chlorophenyl)-cyclohexylmethanone". GlobalChemMall Products. URL: [Link] 5.[3] "Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects". ResearchGate. URL: [Link] 6.[6] "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model". MDPI. URL: [Link] 7.[5] "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". PubMed Central (PMC). URL: [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-Chlorophenyl Cyclohexyl Ketone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-chlorophenyl cyclohexyl ketone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-chlorophenyl cyclohexyl ketone. This compound is a valuable aryl alkyl ketone building block, but its structural features—specifically the carbonyl group adjacent to a proton-rich cyclohexyl ring—make it highly susceptible to distinct degradation pathways if handled improperly.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and a self-validating protocol for long-term storage.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My batch of 3-chlorophenyl cyclohexyl ketone has developed a yellowish tint, and GC/MS shows lower molecular weight impurities. What caused this? Answer: This is a classic signature of photochemical degradation . Aryl alkyl ketones are highly susceptible to1 upon exposure to ambient UV or visible light[1]. Because your compound features a cyclohexyl group, the excited carbonyl oxygen can easily abstract a gamma-hydrogen from the ring. This Norrish Type II pathway leads to a 1,4-diradical intermediate that either cleaves into an alkene and an enol (which tautomerizes to a smaller ketone) or undergoes2 to form a cyclobutanol derivative[2]. Causality & Prevention: The photon energy from ambient lab lighting exceeds the bond dissociation energy of the alpha-carbon bonds. You must store the compound in strictly opaque or amber-glass containers and minimize benchtop exposure during weighing.

Q2: I keep the compound in the dark, but after 6 months, NMR shows a broadening of peaks and new oxygenated species. Why is it still degrading? Answer: You are likely observing auto-oxidation at the alpha-position. The methine carbon on the cyclohexyl ring (directly adjacent to the carbonyl) is sterically accessible, and its radical is stabilized by the adjacent carbonyl. In the presence of atmospheric oxygen, this tertiary carbon is prone to radical-initiated auto-oxidation, forming hydroperoxides that eventually decompose into complex mixtures of 3[3]. Causality & Prevention: While darkness prevents photo-initiation, trace transition metals or ambient heat can initiate radical formation with dissolved oxygen. Always purge the headspace of the storage vial with an inert gas. Argon is strongly recommended over Nitrogen; because Argon is denser than air, it provides a superior protective blanket over the solid/liquid interface.

Q3: Does temperature play a significant role if I have already addressed light and oxygen? Answer: Yes. According to Arrhenius kinetics, thermal energy accelerates the rate of any residual oxidative reactions. While4[4] is relatively stable at room temperature for short periods, long-term storage (months to years) requires refrigeration (2–8°C) or freezing (-20°C) to suppress the kinetic energy required for radical propagation.

Part 2: Quantitative Stability Profile

The following table summarizes the expected shelf-life of the compound based on varying storage conditions, highlighting the drastic impact of light and oxygen on its integrity.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Pathway
25°C (Benchtop)AirAmbient Light< 2 weeksNorrish Type I/II, Oxidation
25°C (Cabinet)AirDark1 - 3 monthsAlpha-carbon Auto-oxidation
2-8°C (Fridge)AirDark6 - 12 monthsSlow Auto-oxidation
-20°C (Freezer)ArgonDark> 24 monthsNone (Stable)

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Each step introduces a physical or chemical barrier that directly neutralizes a specific degradation pathway.

Step 1: Thermal Equilibration

  • Action: Before opening the bulk container, allow it to equilibrate to room temperature in a desiccator for 30–60 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. Equilibrating validates that no nucleophilic water molecules are introduced into the anhydrous environment.

Step 2: Aliquoting

  • Action: Transfer the required mass into pre-dried, amber-glass vials (borosilicate, USP Type I).

  • Causality: Amber glass blocks UV/Vis light transmission, creating an absolute barrier against Norrish photochemical reactions.

Step 3: Inert Gas Purging

  • Action: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge the headspace gently for 10–15 seconds.

  • Causality: Argon is heavier than air and displaces oxygen at the chemical interface, effectively halting alpha-carbon auto-oxidation.

Step 4: Sealing

  • Action: Cap immediately using a PTFE-lined screw cap.

  • Causality: PTFE is chemically inert and impermeable. This validates the Argon purge by ensuring oxygen cannot permeate back in. Note: Avoid rubber septa, which are highly permeable to oxygen over time and can leach plasticizers into the ketone.

Step 5: Storage

  • Action: Wrap the cap junction with Parafilm and store the vials upright in a -20°C freezer.

Part 4: Degradation & Prevention Logic Map

G Ketone 3-Chlorophenyl Cyclohexyl Ketone Light UV/Vis Light Ketone->Light Exposed to Oxygen Atmospheric O₂ Ketone->Oxygen Exposed to Norrish Norrish Type I & II (Photocleavage / Yang Cyclization) Light->Norrish Excites Carbonyl AutoOx Alpha-Carbon Auto-oxidation Oxygen->AutoOx Radical Attack Degradants1 Alkenes, Enols, Cyclobutanols Norrish->Degradants1 Degradants2 Hydroperoxides, Carboxylic Acids AutoOx->Degradants2 Prev1 Amber Glass (Blocks Photons) Prev1->Light Prevents Prev2 Argon Purge (Displaces O₂) Prev2->Oxygen Prevents

Logical workflow of 3-chlorophenyl cyclohexyl ketone degradation pathways and preventative measures.

References
  • [1] Title: Norrish reaction Source: Wikipedia URL:

  • [4] Title: 3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008 Source: PubChem (National Center for Biotechnology Information) URL:

  • [3] Title: 2-Cyanophenyl cyclohexyl ketone | 898792-08-0 (Aryl Ketone Oxidation Pathways) Source: Benchchem URL:

  • [2] Title: Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones Source: PMC (National Institutes of Health) URL:

Sources

Troubleshooting

optimizing HPLC mobile phases for 3-chlorophenyl cyclohexyl ketone analysis

Technical Support Center: HPLC Mobile Phase Optimization for 3-Chlorophenyl Cyclohexyl Ketone Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to he...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for 3-Chlorophenyl Cyclohexyl Ketone

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific chromatographic challenges associated with 3-chlorophenyl cyclohexyl ketone. This molecule presents unique analytical hurdles: it is a highly lipophilic, neutral compound featuring both an aromatic halogenated ring and an aliphatic cyclohexyl group. Standard generic gradients often result in excessive retention, poor peak shape, or co-elution with synthetic impurities.

This guide provides field-proven, causality-driven solutions to optimize your reversed-phase HPLC (RP-HPLC) methods, ensuring your protocols are robust and self-validating.

Optimization Workflow

MobilePhaseOptimization N1 Start: 3-Chlorophenyl Cyclohexyl Ketone N2 Run Scouting Gradient (5-95% ACN/Water) N1->N2 N3 Assess Retention (k') N2->N3 N4 k' > 10 (Excessive Retention) N3->N4 Too Hydrophobic N5 2 < k' < 10 (Optimal Retention) N3->N5 Acceptable N6 Switch Modifier to THF or Use C8 Column N4->N6 N7 Assess Peak Shape (Asymmetry Factor) N5->N7 N6->N2 Re-evaluate N8 As > 1.5 (Tailing) N7->N8 Poor Shape N9 0.9 < As < 1.2 (Symmetric) N7->N9 Good Shape N10 Match Sample Diluent & Check Mass Overload N8->N10 N11 Method Validated N9->N11 N10->N7 Re-evaluate

Systematic RP-HPLC mobile phase optimization workflow for lipophilic ketones.

Frequently Asked Questions (FAQs)

Q1: Why does 3-chlorophenyl cyclohexyl ketone exhibit excessive retention times on my standard C18 column, and how should I adjust the mobile phase? Expert Insight: The excessive retention is driven by the molecule's high hydrophobicity ( logP ). The aliphatic cyclohexyl ring and the chlorophenyl moiety strongly partition into the C18 stationary phase. Solution: If using a standard Acetonitrile (ACN)/Water gradient, you must increase the eluotropic strength. However, simply increasing ACN might not resolve closely related synthetic impurities. I recommend evaluating Tetrahydrofuran (THF). THF is a stronger solvent for RP-HPLC and offers unique selectivity for compounds with dipole moments, like ketones. Because ketones possess higher dipole moments than their corresponding esters or hydrocarbons, THF in the mobile phase can selectively modulate their retention through strong dipolar interactions (1)[1]. Self-Validating Check: Run a scouting gradient (5% to 95% organic over 20 minutes) using ACN, then repeat with THF. Calculate the retention factor ( k′ ). If k′ remains >10 at 80% organic, switch to a less hydrophobic column (e.g., C8 or Phenyl-Hexyl) rather than pushing to 100% organic, which compromises resolution.

Q2: I am observing significant peak tailing. Since this is a neutral ketone, why is this happening, and how do I eliminate it? Expert Insight: While basic amines are notorious for tailing due to ionic interactions with unreacted silanols, neutral lipophilic ketones can also tail. This is typically caused by two factors:

  • Column Overload/Solvent Mismatch: The highly lipophilic nature of the compound means it has limited solubility in highly aqueous mobile phases. If the sample diluent is stronger (e.g., 100% ACN) than the initial mobile phase, the analyte precipitates or "smears" at the column head, causing fronting or tailing (2)[2].

  • Secondary Interactions: Even neutral compounds can undergo hydrogen bonding with active silanol groups if the column is not fully end-capped or if operating outside the column's optimal pH range (3)[3]. Solution: First, ensure your sample injection solvent matches the initial mobile phase composition. Second, reduce the injection volume by 50% to rule out mass overload[2]. If tailing persists, switch to a high-purity, fully end-capped "Type B" silica column.

Q3: Can I improve the selectivity between 3-chlorophenyl cyclohexyl ketone and its des-chloro or regioisomeric impurities by changing the mobile phase? Expert Insight: Yes. When dealing with halogenated aromatics, standard alkyl phases (C18) rely purely on hydrophobic dispersion forces. To exploit the chlorophenyl group, you need orthogonal selectivity. Solution: Transition to a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP). PFP columns undergo π−π , dipole-dipole, and charge-transfer interactions with halogenated aromatics (4)[4]. To maximize this π−π interaction in the mobile phase, use Methanol instead of Acetonitrile. Acetonitrile is a π -acid and will compete with the stationary phase for the analyte's aromatic ring, suppressing the unique selectivity of the PFP column[4].

Quantitative Data: Mobile Phase Modifier Comparison

To guide your solvent selection, the following table summarizes the causal effects of different organic modifiers on the retention and selectivity of lipophilic ketones in RP-HPLC.

Organic ModifierEluotropic Strength (RP)Dipole Interaction π−π Interaction SuppressionImpact on 3-Chlorophenyl Cyclohexyl Ketone
Methanol (MeOH) WeakestModerateLow (Enhances PFP selectivity)Longer retention; excellent for resolving aromatic isomers on Phenyl/PFP columns.
Acetonitrile (ACN) ModerateHighHigh (Competes for π electrons)Standard choice; good peak shape, but may mask halogenated aromatic selectivity.
Tetrahydrofuran (THF) StrongestVery HighModerateShortens retention of highly lipophilic ketones; excellent for resolving closely eluting hydrophobic impurities.

Experimental Protocols: Step-by-Step Method Optimization

Below is a self-validating protocol for establishing the optimal mobile phase for this specific ketone.

Protocol: Systematic Mobile Phase & Selectivity Optimization Objective: Determine the optimal organic modifier and gradient profile to achieve a retention factor ( k′ ) between 3 and 10, with an asymmetry factor ( As​ ) between 0.9 and 1.2.

Step 1: Sample Preparation (Crucial for preventing peak distortion)

  • Dissolve the 3-chlorophenyl cyclohexyl ketone standard in a diluent strictly matching the initial mobile phase conditions (e.g., 50:50 Water:ACN).

  • Target a concentration of 0.1 mg/mL to prevent column mass overload.

Step 2: The Scouting Gradient

  • Equip the LC with a fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm for UHPLC or 150 x 4.6 mm, 3.5 µm for HPLC).

  • Set the column oven to 30°C to ensure reproducible viscosity and partitioning.

  • Run a broad linear gradient: 5% Organic to 95% Organic over 20 column volumes (CV).

    • Run A: Use Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Run B: Use Water (Mobile Phase A) and Methanol (Mobile Phase B).

Step 3: Data Analysis & Causality Check

  • Calculate the retention time ( tR​ ) of the main peak.

  • If tR​ elutes during the isocratic hold at 95% organic, the compound is too lipophilic for a standard C18. Action: Switch to a C8 column or blend 10-20% THF into Mobile Phase B.

  • Evaluate Peak Asymmetry ( As​ ).

    • Self-Validating Injection Test: If As​>1.5 , inject half the volume (e.g., 2.5 µL instead of 5 µL). If As​ improves, you were overloading the column. If As​ remains unchanged, the tailing is due to secondary column interactions.

Step 4: Fine-Tuning Selectivity

  • If separating the target ketone from a chlorinated isomer, switch the column to a PFP phase.

  • Change Mobile Phase B to 100% Methanol to maximize π−π interactions.

  • Adjust the gradient slope around the elution point (e.g., 1% change per minute) to maximize resolution ( Rs​>1.5 ).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Chlorophenyl Cyclohexyl Ketone and 4-Chlorophenyl Cyclohexyl Ketone: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. This guide provides an in-depth technical comparison of the reactivity of two isomeric aromatic ketones: 3-chlorophenyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone. By examining their structural and electronic differences, we can predict and understand their behavior in common chemical transformations, enabling more informed decisions in synthetic design.

Structural and Electronic Landscape

The two molecules, 3-chlorophenyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone, share the same molecular formula (C₁₃H₁₅ClO) and molecular weight (222.71 g/mol ).[1][2] Their fundamental difference lies in the position of the chlorine atom on the phenyl ring relative to the cyclohexylcarbonyl group. This seemingly minor variation has significant implications for the electronic environment of the carbonyl group, which is the primary determinant of the molecule's reactivity towards nucleophiles.

Feature3-Chlorophenyl Cyclohexyl Ketone4-Chlorophenyl Cyclohexyl Ketone
Structure Chlorine at the meta-positionChlorine at the para-position
IUPAC Name (3-chlorophenyl)(cyclohexyl)methanone[1](4-chlorophenyl)(cyclohexyl)methanone[2]
CAS Number 211985-77-2[1]3277-80-3[2]
Molecular Formula C₁₃H₁₅ClO[1]C₁₃H₁₅ClO[2]
Molecular Weight 222.71 g/mol [1]222.71 g/mol [2]

The reactivity of the carbonyl group in these ketones is principally governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by nucleophiles. The chlorine substituent influences this electrophilicity through a combination of two electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds of the aromatic ring. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[3]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions.

The position of the chlorine atom determines the interplay of these two opposing effects:

  • 4-Chlorophenyl Cyclohexyl Ketone (para-isomer): In the para position, both the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) are at play. While the inductive effect deactivates the ring towards electrophilic substitution, the resonance effect can partially counteract the electron withdrawal at the carbonyl group by donating electron density into the ring.

  • 3-Chlorophenyl Cyclohexyl Ketone (meta-isomer): At the meta position, the resonance effect is negligible.[3] Therefore, the reactivity of the carbonyl group is primarily influenced by the strong electron-withdrawing inductive effect of the chlorine atom. This leads to a more electron-deficient carbonyl carbon compared to the para-isomer.

Based on these electronic principles, it is predicted that 3-chlorophenyl cyclohexyl ketone will be more reactive towards nucleophilic addition than 4-chlorophenyl cyclohexyl ketone. The dominant, uncompensated inductive effect of the chlorine atom at the meta position renders the carbonyl carbon more electrophilic.

Comparative Reactivity in Key Transformations

Nucleophilic Addition: The Case of Reduction

The reduction of a ketone to a secondary alcohol using a hydride reagent like sodium borohydride is a classic example of nucleophilic addition. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Based on the electronic arguments presented, we can predict the following order of reactivity for the reduction of these ketones:

3-Chlorophenyl Cyclohexyl Ketone > 4-Chlorophenyl Cyclohexyl Ketone

This prediction is supported by comparative studies on similar aromatic ketones. For instance, kinetic studies on the reduction of substituted acetophenones often show that meta-substituted electron-withdrawing groups lead to faster reaction rates than their para-substituted counterparts due to the lack of a compensating resonance effect.[4][5]

G cluster_reactivity Predicted Reactivity in Nucleophilic Addition cluster_reasoning Governing Electronic Effects 3-Chloro Isomer 3-Chloro Isomer 4-Chloro Isomer 4-Chloro Isomer 3-Chloro Isomer->4-Chloro Isomer More Reactive Inductive Effect (-I) Inductive Effect (-I) 3-Chloro Isomer->Inductive Effect (-I) Dominant 4-Chloro Isomer->Inductive Effect (-I) Present Resonance Effect (+R) Resonance Effect (+R) 4-Chloro Isomer->Resonance Effect (+R) Partially Compensating

Experimental Protocol: Comparative Reduction with Sodium Borohydride

This protocol provides a general method for comparing the reactivity of the two ketones in a reduction reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to qualitatively assess the relative rates of disappearance of the starting materials.

Materials:

  • 3-Chlorophenyl cyclohexyl ketone

  • 4-Chlorophenyl cyclohexyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel)

  • Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Preparation: In two separate, identical round-bottom flasks, dissolve an equal molar amount (e.g., 1 mmol) of 3-chlorophenyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone in the same volume of methanol (e.g., 10 mL).

  • Reaction Initiation: Cool both flasks in an ice bath. To each flask, add an identical, equimolar amount of sodium borohydride (e.g., 1 mmol). Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 5 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. On the same plate, spot the starting materials as a reference.

  • TLC Analysis: Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp. Compare the intensity of the starting material spots for both reactions at each time point. The reaction that shows a faster disappearance of the starting material spot is the more reactive one.

  • Work-up (after completion): Once the reactions are complete (as indicated by the disappearance of the starting material on TLC), quench the reactions by adding deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude alcohol product.

  • Analysis: The crude products can be analyzed by ¹H NMR and ¹³C NMR to confirm the formation of the corresponding alcohols.

G

Nucleophilic Addition: Grignard Reaction

The addition of a Grignard reagent to a ketone is another fundamental C-C bond-forming reaction that proceeds via nucleophilic addition. The reactivity follows the same principles as the reduction reaction. Therefore, it is expected that 3-chlorophenyl cyclohexyl ketone will react more readily with a Grignard reagent than its 4-chloro isomer.

Experimental Protocol: Comparative Grignard Reaction

This generalized protocol can be adapted to compare the reactivity of the two ketones with a Grignard reagent, such as phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 3-Chlorophenyl cyclohexyl ketone

  • 4-Chlorophenyl cyclohexyl ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous ether. In the dropping funnel, place a solution of bromobenzene in anhydrous ether. Add a small portion of the bromobenzene solution to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction: In two separate, identical, flame-dried flasks under a nitrogen atmosphere, dissolve an equal molar amount of 3-chlorophenyl cyclohexyl ketone and 4-chlorophenyl cyclohexyl ketone in anhydrous ether. Cool both flasks in an ice bath. To each flask, add an identical volume of the prepared Grignard reagent dropwise.

  • Monitoring and Work-up: The reactions can be monitored by TLC. Upon completion, quench the reactions by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the crude tertiary alcohol products can be purified by column chromatography.

Spectroscopic Characterization

While experimental spectra for the two title compounds are not widely published, the expected characteristic signals can be predicted based on their structures and data from analogous compounds.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic protons: Multiplets in the range of 7.0-7.8 ppm. The splitting patterns will differ due to the position of the chlorine atom.

  • Cyclohexyl protons: A series of multiplets in the range of 1.2-3.5 ppm. The proton alpha to the carbonyl group will be the most downfield.

Expected ¹³C NMR Signals (in CDCl₃):

  • Carbonyl carbon: A signal in the range of 195-205 ppm. Due to the stronger electron-withdrawing effect at the meta position, the carbonyl carbon of the 3-chloro isomer is expected to be slightly more downfield (higher ppm) than that of the 4-chloro isomer.

  • Aromatic carbons: Signals in the range of 125-140 ppm.

  • Cyclohexyl carbons: Signals in the range of 25-50 ppm.

Expected IR Spectra:

  • Carbonyl (C=O) stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. Due to the greater electron-withdrawing effect, the C=O bond in the 3-chloro isomer is expected to be slightly stronger and thus absorb at a slightly higher frequency compared to the 4-chloro isomer.

  • Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

  • C-Cl stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis of 3- and 4-Chlorophenyl Cyclohexyl Ketone

A common and effective method for the synthesis of these ketones is the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G reagents Chlorobenzene + Cyclohexanecarbonyl Chloride product 3-Chlorophenyl Cyclohexyl Ketone + 4-Chlorophenyl Cyclohexyl Ketone (Isomer Mixture) reagents->product Friedel-Crafts Acylation catalyst AlCl3 catalyst->product

This reaction typically yields a mixture of ortho, meta, and para isomers. The para isomer is generally the major product due to steric hindrance at the ortho position. The isomers can then be separated by techniques such as column chromatography or fractional distillation.

Conclusion

References

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.). Retrieved from [Link]

  • Gill, G. (n.d.). Phenyl Grignard Addition to Benzophenone. Prezi. Retrieved from [Link]

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (n.d.). PMC. Retrieved from [Link]

  • Sodium Borohydride Ketone Reduction. (2012, February 16). Scribd. Retrieved from [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). Retrieved from [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005, May 4). Retrieved from [Link]

  • Reaction - Web Pages. (n.d.). Retrieved from [Link]

  • Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chlorophenyl cyclohexyl ketone (C13H15ClO). Retrieved from [Link]

  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). Dalal Institute. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • Use of Competition Kinetics With Fast Reactions of Grignard Reagents. (2000, February 25). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018, October 30). ResearchGate. Retrieved from [Link]

  • Supplementary Material 1H and 13C NMR Spectra of Compounds. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenyl cyclohexyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenyl cyclohexyl ketone. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. (n.d.). Retrieved from [Link]

  • Rate and equilibrium constants for the Grignard reaction with alkoxysilanes. (n.d.). Estonian Academy Publishers. Retrieved from [Link]

  • Kinetic profile of the reduction of 4′-chloroacetophenone using free... (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction order and adsorption in the kinetics of organic electrode reactions. Applications to reduction of acetophenone. (n.d.). Discussions of the Faraday Society (RSC Publishing). Retrieved from [Link]

  • Direct Coupling of sp3 Carbon of Alkanes with α,β-Unsaturated Carbonyl Compounds Using Copper/Hydroperoxides - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Comparative

validating HPLC methods for 3-chlorophenyl cyclohexyl ketone quantification

Optimizing and Validating HPLC Methods for 3-Chlorophenyl Cyclohexyl Ketone: A Comparative Guide Introduction 3-Chlorophenyl cyclohexyl ketone (CAS 211985-77-2, Molecular Formula: C13H15ClO) is a critical halogenated aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 3-Chlorophenyl Cyclohexyl Ketone: A Comparative Guide

Introduction

3-Chlorophenyl cyclohexyl ketone (CAS 211985-77-2, Molecular Formula: C13H15ClO) is a critical halogenated aromatic intermediate utilized in complex organic synthesis and pharmaceutical development[1]. With a molecular weight of 222.71 g/mol and a highly lipophilic profile (LogP ~4.1)[1], quantifying this compound accurately in the presence of structurally similar synthetic byproducts—such as positional isomers or unreacted precursors—presents a distinct chromatographic challenge.

Historically, standard C18 columns have been the default choice for reversed-phase high-performance liquid chromatography (RP-HPLC). However, as regulatory frameworks demand higher specificity and reliability, modern stationary phases like Core-Shell Biphenyl offer superior orthogonal selectivity. This guide objectively compares a traditional Fully Porous C18 method against an optimized Core-Shell Biphenyl method, providing a self-validating protocol grounded in the International Council for Harmonisation (ICH) Q2(R1)/Q2(R2) guidelines[2].

The Causality of Column Selection: C18 vs. Biphenyl

In analytical chemistry, method development must be driven by the physicochemical properties of the analyte. The separation of halogenated aromatics relies heavily on the specific interaction mechanisms between the analyte and the stationary phase.

  • Traditional C18 (Fully Porous, 5 µm): Relies exclusively on dispersive (hydrophobic) interactions. Because positional isomers of chlorophenyl cyclohexyl ketone (e.g., 2-chloro vs. 3-chloro vs. 4-chloro) share nearly identical hydrophobic footprints, C18 columns often fail to achieve baseline resolution, leading to peak co-elution.

  • Core-Shell Biphenyl (2.6 µm): Introduces π−π and dipole-dipole interactions. The electron-deficient nature of the chlorophenyl ring strongly interacts with the electron-rich biphenyl stationary phase. Combined with the core-shell architecture—which minimizes the Eddy diffusion term (A-term) in the van Deemter equation—this column delivers significantly higher theoretical plates and sharpens peak shapes.

Separation_Mechanism cluster_0 Stationary Phase Interactions Analyte 3-Chlorophenyl Cyclohexyl Ketone (Halogenated Aromatic) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Biphenyl Core-Shell Biphenyl (Hydrophobic + π-π) Analyte->Biphenyl Outcome1 Isomer Co-elution (Rs < 1.5) C18->Outcome1 Outcome2 Baseline Separation (Rs > 2.0) Biphenyl->Outcome2

Caption: Separation mechanisms of 3-chlorophenyl cyclohexyl ketone on different stationary phases.

Comparative Performance Data

To objectively evaluate performance, both methods were tested using a synthetic mixture containing 3-chlorophenyl cyclohexyl ketone and its closely related 2-chloro and 4-chloro isomers.

Table 1: Chromatographic Performance Comparison

ParameterTraditional C18 (250 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)
Mobile Phase Water:Acetonitrile (30:70, v/v)Water:Methanol (40:60, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Retention Time (Rt) 12.4 min5.8 min
Theoretical Plates (N) ~8,500~18,200
Tailing Factor (Tf) 1.651.08
Resolution (Rs) 1.2 (Co-elution with 4-chloro isomer)2.8 (Baseline separation)

Data Synthesis: The Biphenyl column, utilizing methanol as the organic modifier to enhance polarizability and π−π interactions, cuts analysis time by >50% while more than doubling the theoretical plates and achieving critical baseline resolution.

Method Validation Workflow (ICH Q2 Framework)

A self-validating system requires rigorous testing of specific parameters to ensure the method is fit for its intended purpose[3]. The validation must confirm specificity, linearity, precision, accuracy, and robustness[2].

HPLC_Validation Dev Method Optimization (Biphenyl + Methanol) SST System Suitability (Rs > 2.0, Tf < 1.5) Dev->SST Lin Linearity & Range (R² ≥ 0.999) SST->Lin Acc Accuracy & Precision (% Recovery, %RSD < 2.0) Lin->Acc Rob Robustness (Flow, Temp, pH changes) Acc->Rob

Caption: ICH Q2(R2) compliant HPLC method validation workflow for quantitative analysis.

Step-by-Step Experimental Protocol: Optimized Biphenyl Method

1. System Suitability Testing (SST) - The Self-Validating Step Before any sample analysis, the system must prove its capability.

  • Preparation: Prepare a resolution standard containing 10 µg/mL each of 2-chloro, 3-chloro, and 4-chlorophenyl cyclohexyl ketone in diluent (Water:Methanol, 50:50 v/v).

  • Execution: Inject 5 µL into the HPLC system with UV detection set at 254 nm.

  • Acceptance Criteria: Resolution (Rs) between the 3-chloro and 4-chloro isomers must be 2.0. The tailing factor for the 3-chlorophenyl cyclohexyl ketone peak must be 1.5, and the %RSD of peak areas for 5 replicate injections must be 2.0%[3].

2. Linearity and Range

  • Preparation: Prepare a stock solution of 3-chlorophenyl cyclohexyl ketone (1.0 mg/mL) in methanol. Dilute to create five calibration standards: 5, 10, 25, 50, and 100 µg/mL.

  • Execution: Inject each standard in triplicate. Plot the peak area against the nominal concentration.

  • Causality: This proves the detector response is directly proportional to the analyte concentration across the operational range, a fundamental requirement for accurate quantification[4].

3. Accuracy (Recovery Studies)

  • Preparation: Spike a known placebo or synthetic matrix with the target analyte at three concentration levels: 80%, 100%, and 120% of the target analytical concentration (e.g., 50 µg/mL)[3].

  • Execution: Prepare and inject three replicates per level. Calculate the percentage recovery by comparing the experimentally determined concentration against the theoretical spiked amount.

4. Precision (Repeatability and Intermediate Precision)

  • Execution: For repeatability (intra-day), inject six independent preparations of the 100% test concentration (50 µg/mL) on the same day, by the same analyst, using the same equipment[5]. For intermediate precision (inter-day), repeat the process on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be 2.0%[6].

Table 2: ICH Q2(R2) Validation Summary (Optimized Biphenyl Method)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (Range: 5–100 µg/mL) 0.999R² = 0.9998Pass
LOD / LOQ Signal-to-Noise 3 / 100.5 µg/mL / 1.5 µg/mLPass
Accuracy (Recovery at 80-120%) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (Intra-day Precision) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (n=6)%RSD = 1.12%Pass

Conclusion

Transitioning from a traditional fully porous C18 column to a Core-Shell Biphenyl column fundamentally resolves the chromatographic bottlenecks associated with 3-chlorophenyl cyclohexyl ketone analysis. By leveraging π−π interactions, the optimized method eliminates isomer co-elution. When rigorously validated against ICH Q2 standards, this self-validating protocol ensures absolute trustworthiness, high throughput, and robust data integrity for pharmaceutical development and quality control.

References

  • [1] Title: 3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008 - PubChem Source: nih.gov URL: [Link]

  • [4] Title: Analytical Method Development and Validation: Calcium Butyrate - MDPI Source: mdpi.com URL: [Link]

  • [2] Title: Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis - Preprints.org Source: preprints.org URL: [Link]

  • [5] Title: A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION Source: rjlbpcs.com URL: [Link]

  • [3] Title: RP-HPLC Method Development and Validation for Simultaneous Estimation of Cefixime and Ofloxacin in Combined Tablet Formulations - Neuroquantology Source: neuroquantology.com URL: [Link]

  • [6] Title: OPTIMIZING RP-HPLC TECHNIQUES FOR RELIABLE ANALYSIS OF DIABETES MEDICATIONS - SEEJPH Source: seejph.com URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 3-Chlorophenyl Cyclohexyl Ketone

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of aromatic ketones is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of aromatic ketones is a cornerstone of molecular construction. 3-Chlorophenyl cyclohexyl ketone, a potential intermediate for novel therapeutics, is a prime example where the choice of catalyst dictates not only the success of the synthesis but also its economic and environmental viability. This guide provides an in-depth, objective comparison of catalytic systems for the synthesis of 3-chlorophenyl cyclohexyl ketone via the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. We will delve into the mechanistic nuances, present comparative data from analogous reactions, and provide detailed experimental protocols to empower you in making informed decisions for your research and development endeavors.

The Synthetic Challenge: Friedel-Crafts Acylation of a Deactivated Ring

The synthesis of 3-chlorophenyl cyclohexyl ketone is primarily achieved through the Friedel-Crafts acylation, a classic yet powerful C-C bond-forming reaction.[1] The core of this transformation involves the electrophilic aromatic substitution of chlorobenzene with an acylium ion generated from cyclohexanecarbonyl chloride, facilitated by a catalyst.

However, the chloro-substituent on the benzene ring presents a dual challenge. While it is an ortho-, para-directing group, it is also deactivating, making the aromatic ring less nucleophilic and the reaction more sluggish compared to benzene.[2] This necessitates a careful selection of a catalyst that is active enough to promote the reaction efficiently while maintaining control over regioselectivity and minimizing side reactions.

Catalytic Systems Under the Microscope: A Comparative Analysis

The choice of catalyst is the most critical parameter in the Friedel-Crafts acylation. We will compare three major classes of catalysts: traditional homogeneous Lewis acids (Aluminum Chloride and Ferric Chloride) and a representative heterogeneous solid acid catalyst (Zeolite H-Beta).

Catalyst Catalyst Loading Temperature (°C) Reaction Time (h) Solvent Typical Yield (%) Selectivity (para-isomer, %) Key Advantages Key Disadvantages
Aluminum Chloride (AlCl₃) Stoichiometric0 - 601 - 4Chlorobenzene, CS₂, CH₂Cl₂85 - 95~84-97High reactivity and effectiveness, low cost.[1][3]Moisture sensitive, requires stoichiometric amounts, generates significant acidic waste, difficult work-up.[3]
Ferric Chloride (FeCl₃) Stoichiometric20 - 802 - 8Chlorobenzene, Nitrobenzene70 - 85~85-95Less moisture sensitive than AlCl₃, effective catalyst.[1]Still requires stoichiometric amounts, can be corrosive, waste generation.
Zeolite H-Beta Catalytic (e.g., 10-20 wt%)120 - 1804 - 24Solvent-free or high-boiling solvent60 - 80 (conversion)>95Reusable, environmentally friendly, easy separation, high para-selectivity.[4]Requires higher temperatures and longer reaction times, potential for catalyst deactivation.

*Note: The presented yield and selectivity data are based on analogous Friedel-Crafts acylation reactions of chlorobenzene with other acyl chlorides, such as benzoyl chloride, due to the limited availability of direct comparative data for cyclohexanecarbonyl chloride.[5] This data serves as a representative benchmark.

Mechanistic Insights: The Role of the Catalyst

The fundamental role of the catalyst in Friedel-Crafts acylation is to generate a highly electrophilic acylium ion from the acyl chloride.[1] The nature of the catalyst dictates how this is achieved and influences the overall reaction profile.

Friedel-Crafts Acylation Mechanism cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution AcylChloride Cyclohexanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) CatalystComplex [AlCl₄]⁻ AcyliumIon->CatalystComplex Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Resonance Stabilized) CatalystComplex->SigmaComplex regenerates Catalyst + HCl Chlorobenzene->SigmaComplex + Acylium Ion Product 3-Chlorophenyl Cyclohexyl Ketone SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Homogeneous Catalysis (AlCl₃ and FeCl₃): In homogeneous catalysis, the Lewis acid catalyst, such as AlCl₃ or FeCl₃, coordinates to the chlorine atom of the cyclohexanecarbonyl chloride, weakening the C-Cl bond and facilitating its cleavage to form the acylium ion.[6] A significant drawback of this approach is that the Lewis acid forms a strong complex with the ketone product, which deactivates the catalyst. Consequently, stoichiometric or even excess amounts of the catalyst are required, leading to a large volume of acidic waste during aqueous work-up.[7]

Heterogeneous Catalysis (Zeolites): Heterogeneous catalysts, like zeolites, offer a more sustainable alternative.[4] These solid acids possess Brønsted or Lewis acid sites within their porous structure. The reaction occurs when the reactants diffuse into the pores and interact with these active sites. The shape-selective nature of zeolite pores can enhance the formation of the sterically less hindered para-isomer. A key advantage is the ease of catalyst separation by simple filtration, allowing for its reuse and minimizing waste generation.[4]

Experimental Protocols

Below are detailed, representative protocols for the synthesis of 3-chlorophenyl cyclohexyl ketone using the benchmarked catalysts.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

AlCl3_Protocol start Start setup Assemble flame-dried three-neck flask with stirrer, dropping funnel, and condenser under N₂ atmosphere. start->setup charge_flask Charge flask with anhydrous AlCl₃ (1.1 eq) and dry CH₂Cl₂. setup->charge_flask cool Cool to 0°C in an ice-water bath. charge_flask->cool add_acyl_chloride Add cyclohexanecarbonyl chloride (1.0 eq) in dry CH₂Cl₂ dropwise. cool->add_acyl_chloride add_chlorobenzene Add chlorobenzene (1.2 eq) dropwise at 0°C. add_acyl_chloride->add_chlorobenzene react Allow to warm to room temperature and stir for 2-4h. Monitor by TLC. add_chlorobenzene->react quench Slowly pour reaction mixture onto crushed ice and conc. HCl. react->quench extract Separate organic layer and extract aqueous layer with CH₂Cl₂. quench->extract wash Wash combined organic layers with NaHCO₃ solution and brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify by column chromatography (silica gel, hexane:ethyl acetate). dry->purify end End purify->end

Caption: Experimental workflow for AlCl₃ catalyzed synthesis.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Cyclohexanecarbonyl chloride

  • Chlorobenzene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexane and Ethyl acetate

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous CH₂Cl₂.

  • Cool the suspension to 0°C in an ice-water bath.

  • Add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • Following the addition, add chlorobenzene (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to isolate the 3-chlorophenyl cyclohexyl ketone.

Protocol 2: Synthesis using Zeolite H-Beta

Zeolite_Protocol start Start activate_zeolite Activate Zeolite H-Beta by heating under vacuum. start->activate_zeolite charge_reactor Charge a flask with activated Zeolite H-Beta, chlorobenzene, and cyclohexanecarbonyl chloride. activate_zeolite->charge_reactor heat Heat the mixture to 150°C with vigorous stirring for 8-12h. Monitor by GC-MS. charge_reactor->heat cool_filter Cool the reaction mixture and filter to recover the catalyst. heat->cool_filter wash_catalyst Wash the recovered catalyst with a suitable solvent (e.g., acetone) and dry for reuse. cool_filter->wash_catalyst concentrate Concentrate the filtrate under reduced pressure. cool_filter->concentrate purify Purify the crude product by vacuum distillation or column chromatography. concentrate->purify end End purify->end

Sources

Comparative

A Comparative Guide to Analytical Validation of 3-Chlorophenyl Cyclohexyl Ketone: Reference Standards and Methodologies

Introduction: The Imperative for Rigorous Validation In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of chemical entities are paramount. 3-Chlorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of pharmaceutical development and forensic analysis, the accurate identification and quantification of chemical entities are paramount. 3-Chlorophenyl cyclohexyl ketone, a compound with structural similarities to dissociative anesthetics like ketamine, represents a class of molecules that demand robust analytical scrutiny.[1][2][3] Whether for quality control in a regulated environment or for unambiguous identification in forensic casework, the analytical methods employed must be proven "suitable for their intended purpose."[4] This principle, known as analytical validation, is not merely a procedural formality; it is the systematic process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[5]

This guide provides an in-depth comparison of reference standards and analytical methodologies for the validation of 3-chlorophenyl cyclohexyl ketone. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select and validate a scientifically sound analytical system.

Part 1: The Cornerstone of Analysis - The Reference Standard

The entire framework of analytical validation rests upon the quality of the reference standard. It is the anchor point against which all measurements are compared; its purity and identity are transferred to every sample result. The choice of a reference standard is therefore the most critical initial decision in the validation workflow.

Comparing Alternatives: Certified Reference Material vs. In-House Standard

The two primary alternatives for a reference standard are a Certified Reference Material (CRM) from an accredited supplier and a well-characterized in-house or synthesized material.

  • Certified Reference Material (CRM): A CRM is a standard of the highest metrological quality. It is produced by an accredited body (e.g., under ISO 17034) and is accompanied by a certificate that provides the property value, its uncertainty, and a statement of metrological traceability.[9][10] For novel psychoactive substances (NPS), sourcing CRMs can sometimes be challenging but offers the highest level of confidence.[11]

  • In-House Primary Standard: When a CRM is unavailable, a laboratory can qualify its own primary standard. This involves synthesizing or purifying the compound and then exhaustively characterizing it to confirm its structure and purity. This characterization typically includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis, with purity often determined by a mass balance approach combining results from chromatography, water content (Karl Fischer), residual solvents, and non-volatile residues.

The following table compares the key attributes of these two types of standards:

FeatureCertified Reference Material (CRM)In-House Characterized Standard
Traceability Metrologically traceable to SI units.Traceability must be established and documented by the user.
Uncertainty A comprehensive uncertainty budget is provided on the certificate.Uncertainty must be calculated and justified by the user.
Documentation Certificate of Analysis provided under ISO 17034 / ISO/IEC 17025.[9]Full characterization data package must be generated and maintained.
Regulatory Acceptance Generally high acceptance by regulatory authorities.Requires extensive justification and supporting data for regulatory submission.
Cost & Availability Higher initial cost; availability may be limited for new compounds.[11]Lower direct cost but high indirect cost (man-hours, instrument time).
Best For GMP/GLP environments, pivotal studies, legal/forensic casework.Early-stage research, screening, situations where CRMs are unavailable.

Part 2: A Tale of Two Techniques: HPLC-UV vs. GC-MS

The choice of analytical technique is driven by the physicochemical properties of the analyte. For 3-chlorophenyl cyclohexyl ketone (MW: 222.71 g/mol ), which possesses a UV-active chromophore (the chlorophenyl group) and is sufficiently volatile and thermally stable, both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are viable and powerful options.[12][13]

Caption: Decision workflow for selecting an analytical technique.

Experimental Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method suitable for the quantification of 3-chlorophenyl cyclohexyl ketone. The causality for this choice is its robustness and widespread use for routine quality control of APIs.[13][14]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 stationary phase provides excellent hydrophobic retention for the cyclohexyl and chlorophenyl moieties.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v). Rationale: This isocratic mixture provides a good balance of elution strength and retention for a moderately polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly effective for aromatic rings and provides good sensitivity.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of the 3-chlorophenyl cyclohexyl ketone reference standard in acetonitrile at 1.0 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in acetonitrile to achieve a theoretical concentration of 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for both identification and quantification, leveraging the high specificity of mass spectrometry. GC-MS is particularly powerful for identifying unknown impurities or in forensic contexts where definitive structural confirmation is required.[15]

  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness). Rationale: This non-polar column is a general-purpose column well-suited for separating a wide range of semi-volatile organic compounds.[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy that produces reproducible fragmentation patterns for library matching.[15]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (m/z 40-400) for identification and impurity profiling. Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., m/z 222, 139, 111).

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in methanol or acetonitrile, similar to the HPLC protocol. The concentration range may be lower (e.g., 0.1 µg/mL to 20 µg/mL) due to the higher sensitivity of MS.

Part 3: The Validation Gauntlet - Proving Fitness for Purpose

Method validation is performed according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be investigated.[8] The goal is to build a self-validating system where the experimental data rigorously supports the method's suitability.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) RefStd 1. Acquire/Qualify Reference Standard MethodDev 2. Method Development (HPLC or GC-MS) RefStd->MethodDev ValidationProtocol 3. Execute Validation Protocol MethodDev->ValidationProtocol Specificity Specificity/ Selectivity Routine 4. Method Implementation for Routine Analysis Specificity->Routine Linearity Linearity & Range Linearity->Routine Accuracy Accuracy Accuracy->Routine Precision Precision (Repeatability & Intermediate) Precision->Routine LOD Detection Limit (LOD) LOD->Routine LOQ Quantitation Limit (LOQ) LOQ->Routine ValidationProtocol->Specificity ValidationProtocol->Linearity ValidationProtocol->Accuracy ValidationProtocol->Precision ValidationProtocol->LOD ValidationProtocol->LOQ

Caption: Overall workflow for analytical method validation.

Validation Parameters: Protocols and Comparative Data

The following sections detail the experimental approach for each validation parameter and present a comparative summary of expected performance data for our hypothetical HPLC-UV and GC-MS methods.

1. Specificity

  • Causality: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][13]

  • Protocol:

    • Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with known related substances.

    • For GC-MS, the mass spectrum provides an orthogonal layer of specificity. Compare the mass spectrum of the peak in a sample to that of the reference standard.

  • Acceptance Criteria: No interfering peaks at the retention time of the main analyte. Peak purity analysis (for HPLC-DAD) should pass. Mass spectral match (for GC-MS) should be >90%.

2. Linearity

  • Causality: To demonstrate that the method's response is directly proportional to the concentration of the analyte within a given range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[13]

3. Range

  • Causality: To define the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the target concentration.[16]

4. Accuracy

  • Causality: To determine the closeness of the measured value to the true value. It is typically assessed via recovery studies.

  • Protocol:

    • Spike a placebo matrix (or blank diluent) with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[14]

5. Precision

  • Causality: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six independent preparations of a sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Causality:

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[16]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.

  • Acceptance Criteria: LOQ must be demonstrated to have acceptable precision and accuracy.

Summary of Comparative Validation Data

The following table summarizes the expected performance of the two proposed methods, demonstrating how both can be successfully validated for their intended purpose.

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodICH Q2(R1) Guideline
Specificity No interference at analyte RtNo interference; MS match >90%Specific/Selective
Linearity (r²) ≥ 0.9995≥ 0.9992≥ 0.999 is typical
Range 1 - 100 µg/mL0.1 - 20 µg/mLDefined by Linearity, Accuracy, Precision
Accuracy (% Recovery) 99.1% - 101.5%98.5% - 101.8%Typically 98.0% - 102.0% for assay
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.2%≤ 2.0% is typical
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 2.0% is typical
LOD ~0.3 µg/mL~0.03 µg/mLDemonstrate detectability
LOQ ~1.0 µg/mL~0.1 µg/mLDemonstrate precision & accuracy at limit

Conclusion

The analytical validation for 3-chlorophenyl cyclohexyl ketone is a multi-faceted process that begins with the critical selection of a reference standard. While a Certified Reference Material provides the highest degree of metrological certainty, a well-characterized in-house standard can be suitable, provided it is supported by a comprehensive data package.

Both HPLC-UV and GC-MS are powerful and appropriate techniques for this analyte. The choice between them depends on the specific application.

  • HPLC-UV stands out for its robustness, simplicity, and high throughput, making it an ideal choice for routine quality control and assay testing in a regulated pharmaceutical environment.

  • GC-MS offers unparalleled specificity and sensitivity, making it the superior technique for impurity identification, forensic analysis, and applications where absolute structural confirmation is required.

Ultimately, by adhering to the principles outlined in authoritative guidelines like ICH Q2(R1), either method can be rigorously validated to produce reliable, accurate, and defensible data, ensuring its fitness for the intended scientific purpose.

References

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved March 23, 2026, from [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved March 23, 2026, from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved March 23, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved March 23, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 23, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 23, 2026, from [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved March 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Toward Sustainable Clinical Analysis: Benchmarking Plastic Use in LC–MS Sample Preparation – Exemplified by Ketamine Analogs in Whole Blood. (n.d.). ChemRxiv. Retrieved March 23, 2026, from [Link]

  • New psychoactive substances: catalysing a shift in forensic science practice? (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 23, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 23, 2026, from [Link]

  • Comparison of performance of different methods for detection of ketamine. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. (2023, December 15). EMA. Retrieved March 23, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved March 23, 2026, from [Link]

  • FACTA Best Practice Guidelines for New Psychoactive Substance Testing. (n.d.). Retrieved March 23, 2026, from [Link]

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. (2024, June 4). Chromatography Online. Retrieved March 23, 2026, from [Link]

  • What measures do I need to take before using an analytical procedure that is given in Ph. Eur. monographs? (2022, September 15). EDQM FAQs. Retrieved March 23, 2026, from [Link]

  • A review of chromatographic methods for ketamine and its metabolites norketamine and dehydronorketamine. (2018, January 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones. (n.d.). Retrieved March 23, 2026, from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020, February 12). PMC. Retrieved March 23, 2026, from [Link]

  • EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. (n.d.). Aschimfarma. Retrieved March 23, 2026, from [Link]

  • Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine. (2025, July 21). PMC. Retrieved March 23, 2026, from [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • 3-chlorophenyl cyclohexyl ketone (C13H15ClO). (n.d.). PubChemLite. Retrieved March 23, 2026, from [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). MDPI. Retrieved March 23, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved March 23, 2026, from [Link]

  • 3-Chlorophenyl cyclohexyl ketone. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • 3-CHLOROPHENYL CYCLOBUTYL KETONE — Chemical Substance Information. (n.d.). Retrieved March 23, 2026, from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Retrieved March 23, 2026, from [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). MDPI. Retrieved March 23, 2026, from [Link]

  • GC AND GC/MS. (n.d.). Retrieved March 23, 2026, from [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. Retrieved March 23, 2026, from [Link]

  • APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (n.d.). IJRPC. Retrieved March 23, 2026, from [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, May 25). SEEJPH. Retrieved March 23, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 23, 2026, from [Link]

  • Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. (2023, March 29). Retrieved March 23, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved March 23, 2026, from [Link]

  • Solutions for Metabolomics Analysis. (2021, May 21). Retrieved March 23, 2026, from [Link]

  • Direct Coupling of sp3 Carbon of Alkanes with α,β-Unsaturated Carbonyl Compounds Using Copper/Hydroperoxides - Supporting Information. (n.d.). Retrieved March 23, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chlorophenyl cyclohexyl ketone proper disposal procedures

Proper management and disposal of 3-Chlorophenyl cyclohexyl ketone (CAS: 211985-77-2) is a critical logistical and safety operation in chemical synthesis and drug development laboratories. As a halogenated organic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of 3-Chlorophenyl cyclohexyl ketone (CAS: 211985-77-2) is a critical logistical and safety operation in chemical synthesis and drug development laboratories. As a halogenated organic compound, it presents unique environmental and operational hazards. Improper disposal—such as incineration at insufficient temperatures or mixing with incompatible waste streams—can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and cradle-to-grave disposal of this chemical, ensuring strict compliance with Environmental Protection Agency (EPA) and standard Environmental Health & Safety (EHS) protocols.

Risk Assessment & Chemical Profile

Before initiating any operational workflow, it is essential to understand the physical and hazardous properties of the material. 3-Chlorophenyl cyclohexyl ketone is an aryl halide ketone[2]. The presence of the covalently bound chlorine atom dictates its strict categorization as a Halogenated Organic Waste [3].

Table 1: Physical Properties and Disposal Implications

Property / HazardValue / DescriptionOperational Disposal Implication
Chemical Name 3-Chlorophenyl cyclohexyl ketoneMust be explicitly listed on all hazardous waste manifests.
CAS Number 211985-77-2Primary identifier for EHS profiling[2].
Molecular Formula C13H15ClOContains chlorine; requires specialized high-temperature incineration to prevent dioxin formation[1].
Chemical Incompatibilities Strong oxidizers, strong basesMixing with bases can trigger exothermic aldol condensations. Must be segregated from oxidative waste streams[3].
Waste Classification Halogenated Organic WasteMust not exceed 20% water content in the final waste drum to maintain high BTU value for incineration[3][4].

Experimental Workflow & Waste Generation

To understand how to dispose of the chemical, we must first establish how it enters the waste stream. In pharmaceutical research, 3-chlorophenyl cyclohexyl ketone is typically handled during synthesis, purification, or liquid-liquid extraction.

Standard Operating Procedure: Liquid-Liquid Extraction & Solvent Recovery This procedure demonstrates the exact point of waste generation and the causality behind segregation.

  • Phase Separation: Transfer the crude reaction mixture containing 3-chlorophenyl cyclohexyl ketone dissolved in dichloromethane (DCM) to a separatory funnel.

  • Aqueous Washing: Wash the organic layer with 1M NaOH to neutralize acidic byproducts, followed by a brine wash. Causality: Ketones are generally stable to weak bases, but acidic impurities will partition into the aqueous layer. The aqueous layer is drained and collected as Aqueous Waste (pH must be adjusted to 6-8 prior to disposal)[4][5].

  • Drying: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic phase to remove residual water. Filter the solid. Causality: The solid Na2​SO4​ is now contaminated with a halogenated organic compound and must be disposed of as Solid Halogenated Waste .

  • Solvent Recovery: Concentrate the filtrate using a rotary evaporator. The recovered DCM distillate, which may contain trace amounts of the ketone, is collected in the receiving flask.

  • Waste Designation: The recovered DCM distillate and any unwanted ketone residue must be immediately transferred to a designated Halogenated Liquid Waste container[6].

G A Crude Reaction Mixture (3-Chlorophenyl cyclohexyl ketone) B Liquid-Liquid Extraction (DCM / H2O) A->B C Organic Phase (Product in DCM) B->C Bottom Layer D Aqueous Phase (Aqueous Waste) B->D Top Layer E Rotary Evaporation (Solvent Removal) C->E F Halogenated Solvent Waste (Contaminated DCM) E->F Distillate G Purified Ketone (Product) E->G Residue

Caption: Workflow demonstrating the generation of halogenated waste during ketone purification.

Waste Segregation & Storage Protocol

The most critical operational failure in chemical disposal is the commingling of halogenated and non-halogenated wastes.

The Causality of Segregation: Halogenated wastes (like 3-chlorophenyl cyclohexyl ketone) require specialized rotary kiln incineration at temperatures exceeding 1,000°C, followed by caustic scrubbing to neutralize the hydrochloric acid (HCl) gas produced during combustion[7]. Diluting this stream with non-halogenated solvents (like acetone or ethanol) lowers the calorific (BTU) value of the waste, making incineration less efficient and drastically increasing the risk of incomplete combustion and dioxin formation[1][7]. Furthermore, halogenated disposal is significantly more expensive; cross-contamination unnecessarily increases operational costs[6].

Self-Validating Storage Protocol:

  • Container Selection: Use a high-density polyethylene (HDPE) or glass carboy specifically rated for halogenated solvents. Never use degraded or repurposed food containers[6].

  • Pre-Addition Compatibility Check (Self-Validation): Before adding the ketone waste to the bulk drum, verify the drum's current contents. Ensure no strong oxidizers (e.g., nitric acid) or strong bases are present. Test the pH of aqueous-mixed waste to ensure it is neutral (pH 6-8) to prevent exothermic reactions or gas evolution inside the sealed drum[4][5].

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "Halogenated Organic Waste: Contains 3-Chlorophenyl cyclohexyl ketone and [Solvent Name]"[3].

  • Secondary Containment: Store the waste container in a secondary spill tray inside a vented, fire-rated flammable storage cabinet until EHS pickup.

Step-by-Step Disposal Methodology

Once the laboratory waste container is full (do not fill past 90% capacity to allow for vapor expansion), execute the following logistical steps:

  • Manifesting: Complete an EHS waste profile detailing the exact volumetric breakdown (e.g., 95% Dichloromethane, 5% 3-Chlorophenyl cyclohexyl ketone).

  • EHS Transfer: Transfer the container to the facility's central hazardous waste accumulation area.

  • Commercial Transport: A licensed hazardous waste contractor will transport the material under an EPA manifest.

  • Thermal Destruction: The waste is routed to a commercial liquid injection or rotary kiln incinerator[7].

  • Emission Control: During incineration, the chlorine atoms are converted to HCl gas. The incinerator's caustic scrubber system (using NaOH or Ca(OH)2​ ) neutralizes the gas into harmless salt and water, preventing toxic atmospheric emissions[7].

G W1 Lab Bench: Halogenated Waste Container W2 EHS Profiling & Manifesting W1->W2 W3 Commercial Transport (EPA Regulated) W2->W3 W4 Rotary Kiln Incinerator (>1000°C) W3->W4 W5 Caustic Scrubber (HCl Neutralization) W4->W5

Caption: Cradle-to-grave disposal pathway for halogenated organic wastes to prevent dioxin formation.

Spill Response & Emergency Procedures

In the event of an accidental spill of 3-chlorophenyl cyclohexyl ketone (either as a pure solid/liquid or dissolved in a solvent):

  • Isolate the Area: Evacuate non-essential personnel. If dissolved in a flammable solvent, immediately eliminate all ignition sources[3].

  • PPE Donning: Put on chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like sawdust.[3]

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a puncture-resistant, sealable container.

  • Disposal of Spill Debris: Label the container as "Hazardous Waste - Halogenated Spill Debris" and process it through the standard EHS halogenated waste stream[3].

References

  • "3-Chlorophenyl cyclohexyl ketone | C13H15ClO | CID 11601008 - PubChem", National Institutes of Health (NIH).
  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", Environmental Protection Agency (EPA).
  • "Hazardous Materials Disposal Guide", Nipissing University.
  • "Laboratory Hazardous Waste Management Guide", University of Tennessee.
  • "UWO Guide to Classifying Unwanted Materials", University of Wisconsin Oshkosh.
  • "Setting Priorities for Hazardous Waste Minimization", Environmental Protection Agency (EPA).
  • "Health, Safety and Environment (HS) Standard Operating Procedure", Qatar University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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